Product packaging for MHY908(Cat. No.:)

MHY908

Cat. No.: B609014
M. Wt: 347.8 g/mol
InChI Key: HJOJVKDSEPDKSE-UHFFFAOYSA-N
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Description

MHY908 is a novel inhibitor of melanogenesis, potently inhibiting mushroom tyrosinase activity in a dose-dependent manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14ClNO3S B609014 MHY908

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOJVKDSEPDKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Protocol for 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed, multi-step synthesis protocol for 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is based on established chemical transformations for structurally related compounds and is designed to provide a robust pathway for its preparation.

Synthetic Strategy

The synthesis of the target molecule is proposed via a convergent approach, involving the preparation of two key intermediates: 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I) and ethyl 2-bromo-2-methylpropanoate (II) . These intermediates are then coupled via a Williamson ether synthesis, followed by hydrolysis of the resulting ester to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I)

This procedure involves the condensation of 2-amino-4-chlorothiophenol with 4-hydroxybenzoic acid.

Materials:

  • 2-amino-4-chlorothiophenol

  • 4-hydroxybenzoic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium hydroxide (NaOH) solution (50%)

  • Ethanol

Procedure:

  • A mixture of 2-amino-4-chlorothiophenol and 4-hydroxybenzoic acid in polyphosphoric acid is heated.

  • The reaction mixture is then cooled and poured into ice-cold water with vigorous stirring.

  • The resulting slurry is neutralized with a 50% sodium hydroxide solution to precipitate the crude product.

  • The crude solid is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I).

Step 2: Synthesis of Ethyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate (III)

This step couples the benzothiazole intermediate (I) with ethyl 2-bromo-2-methylpropanoate via a Williamson ether synthesis.

Materials:

  • 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I)

  • Ethyl 2-bromo-2-methylpropanoate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a solution of 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I) in dry acetone, anhydrous potassium carbonate is added, and the mixture is stirred at room temperature.

  • Ethyl 2-bromo-2-methylpropanoate is added dropwise to the suspension, and the reaction mixture is refluxed until completion (monitored by TLC).

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to yield ethyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate (III).

Step 3: Synthesis of 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (IV)

The final step is the hydrolysis of the ester intermediate (III) to the target carboxylic acid.

Materials:

  • Ethyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate (III)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • The ester (III) is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added.

  • The mixture is heated to reflux for several hours until the hydrolysis is complete.

  • The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water and acidified with hydrochloric acid to a pH of approximately 2-3.

  • The precipitated solid is collected by filtration, washed with water, and dried to give the final product, 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (IV).

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimates based on similar reactions reported in the literature.

StepReactant 1Reactant 2SolventCatalyst/ReagentTemperatureTimeProductEstimated Yield (%)
12-amino-4-chlorothiophenol4-hydroxybenzoic acidPolyphosphoric acid-180°C8 h5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I)60-70
25-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I)Ethyl 2-bromo-2-methylpropanoateAcetoneK₂CO₃RefluxOvernightEthyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate (III)70-80
3Ethyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate (III)Sodium hydroxideEthanol/Water-Reflux3 h2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (IV)90-95

Mandatory Visualization

The overall experimental workflow for the synthesis of 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Benzothiazole Formation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis A 2-amino-4-chlorothiophenol P1 Condensation A->P1 B 4-hydroxybenzoic acid B->P1 R1 Polyphosphoric Acid R1->P1 I Intermediate I: 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole P1->I P2 Coupling I->P2 C Ethyl 2-bromo-2-methylpropanoate C->P2 R2 K₂CO₃, Acetone R2->P2 III Intermediate III: Ethyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate P2->III P3 Hydrolysis III->P3 R3 NaOH, EtOH/H₂O then HCl R3->P3 IV Final Product: 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid P3->IV

Caption: Synthetic pathway for the target molecule.

MHY908: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Dual PPARα/γ Agonist with Therapeutic Potential in Metabolic and Neurodegenerative Disorders

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908 is a novel, synthetic dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ). Developed and primarily investigated at the College of Pharmacy, Pusan National University, Republic of Korea, this compound has demonstrated significant therapeutic potential in preclinical models of type 2 diabetes, neurodegenerative diseases, and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation. All available quantitative data from seminal studies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this promising therapeutic candidate. As of this publication, the development of this compound appears to be in the preclinical stage, with no publicly available information on clinical trials or an Investigational New Drug (IND) application.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation. The three main isotypes, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and physiological roles, making them attractive targets for drug development.

This compound, chemically known as 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid, was synthesized as a dual agonist for PPARα and PPARγ.[1] This dual agonism is intended to combine the beneficial effects of both receptor subtypes: PPARα activation is primarily associated with lipid metabolism and reducing triglycerides, while PPARγ activation is crucial for improving insulin sensitivity. This multifaceted approach holds promise for treating complex metabolic disorders like type 2 diabetes. Furthermore, emerging research has highlighted the neuroprotective and anti-inflammatory roles of PPARs, expanding the potential therapeutic applications of compounds like this compound.

Discovery and Synthesis

The development of this compound originated from a research program at Pusan National University focused on synthesizing and evaluating benzothiazole derivatives as potential PPAR agonists.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as outlined in the 2013 PLOS ONE publication.[1] The key reagents and conditions for each step are detailed below.

G cluster_synthesis Synthesis of this compound start Starting Materials step_a Step (a) Ethyl-bromoisobutyrate, 1N-NaOEt, EtOH, reflux, 14h start->step_a product_a Intermediate A (72% yield) step_a->product_a step_b Step (b) Na2S2O5, DMF, 80°C, 11h product_a->step_b product_b Intermediate B (31% yield) step_b->product_b step_c Step (c) 1N-NaOH, 1,4-dioxane, rt, 17h product_b->step_c product_c Intermediate C (79% yield) step_c->product_c step_d Step (d) 1N-NaOH, 1,4-dioxane, rt, 4h product_c->step_d product_d Intermediate D (99.9% yield) step_d->product_d step_e Step (e) NaOAc, AcOH, reflux, 1h product_d->step_e This compound This compound (40% yield) step_e->this compound

Caption: Synthesis workflow for this compound.

Mechanism of Action: PPARα/γ Dual Agonism

This compound's primary mechanism of action is its ability to bind to and activate both PPARα and PPARγ. This dual activity has been confirmed through various in vitro assays.

PPAR Binding and Transcriptional Activity

Studies have shown that this compound enhances the binding of PPARα and PPARγ to their respective response elements and increases their transcriptional activity.[1] Docking simulations have further elucidated the binding interactions, revealing favorable binding energies for this compound with both receptor subtypes.[2]

Table 1: PPAR Binding and Transcriptional Activity of this compound

Assay TypeTargetKey FindingsReference
Chromatin Immunoprecipitation (ChIP)PPARα and PPARγThis compound enhanced the binding of both PPARα and PPARγ to their respective promoters in AC2F rat liver cells.[1]
Luciferase Reporter Gene AssayPPARα and PPARγThis compound induced higher PPARα and PPARγ dependent reporter activities in AC2F cells compared to fenofibrate and rosiglitazone, respectively.
Docking SimulationPPARαBinding Energy: -9.10 kcal/mol (compared to -8.80 kcal/mol for fenofibrate).
Docking SimulationPPARγBinding Energy: -8.88 kcal/mol (compared to -8.03 kcal/mol for rosiglitazone).

Preclinical Development in Type 2 Diabetes

A significant portion of the preclinical research on this compound has focused on its potential as an anti-diabetic agent. These studies have primarily utilized the db/db mouse model, a well-established model of obesity-induced type 2 diabetes.

In Vivo Efficacy in db/db Mice

In an eight-week study, male db/db mice were administered this compound mixed in their food. The treatment led to significant improvements in several key metabolic parameters without affecting body weight.

Table 2: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterControl (db/db)This compound (1 mg/kg/day)This compound (3 mg/kg/day)Calorie RestrictionReference
Serum Glucose (mg/dL)~550~400~250~300
Serum Triglyceride (mg/dL)~200~150~100~125
Serum Insulin (ng/mL)~4.5~3.0~2.0~2.5
Serum Adiponectin (µg/mL)~10~15~20~12
Molecular Mechanisms in a Diabetic Model

This compound was found to ameliorate hepatic steatosis by increasing the levels of CPT-1, a key enzyme in fatty acid oxidation. Furthermore, it significantly reduced endoplasmic reticulum (ER) stress and the activation of c-Jun N-terminal kinase (JNK) in the livers of db/db mice, which are critical pathways in the development of insulin resistance.

G cluster_diabetes This compound Mechanism in Type 2 Diabetes This compound This compound ppara PPARα Activation This compound->ppara pparg PPARγ Activation This compound->pparg cpt1 ↑ CPT-1 ppara->cpt1 er_stress ↓ ER Stress pparg->er_stress fa_ox ↑ Fatty Acid Oxidation cpt1->fa_ox hepatic_steatosis ↓ Hepatic Steatosis fa_ox->hepatic_steatosis jnk ↓ JNK Activation er_stress->jnk insulin_sig ↑ Insulin Signaling jnk->insulin_sig insulin_res ↓ Insulin Resistance insulin_sig->insulin_res

Caption: Proposed mechanism of this compound in ameliorating insulin resistance.

Experimental Protocols: Anti-Diabetic Studies
  • Animal Model: Eight-week-old male db/db mice and age-matched db/m lean control mice.

  • Drug Administration: this compound (1 mg/kg/day or 3 mg/kg/day) mixed in food for 4 weeks. A calorie-restricted group was also included.

  • Biochemical Analysis: Serum levels of glucose, triglycerides, insulin, and adiponectin were measured.

  • Histological Analysis: Liver tissues were stained with hematoxylin-eosin to assess hepatic steatosis.

  • Western Blot Analysis: Protein levels of ER stress markers (p-IRE, p-PERK) and JNK were quantified in liver lysates.

Preclinical Development in Neurodegenerative Diseases

The anti-inflammatory and neuroprotective properties of PPAR agonists have led to the investigation of this compound in models of Parkinson's disease.

In Vivo Efficacy in an MPTP-Induced Parkinson's Disease Model

Pretreatment with this compound was shown to protect against dopaminergic neuronal loss and motor deficits in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Molecular Mechanisms in Neuroprotection

This compound mitigated MPTP-induced glial activation in the nigrostriatal pathway. In vitro, it protected SH-SY5Y neuroblastoma cells from 1-methyl-4-phenylpyridinium (MPP+)-induced cell death and reactive oxygen species (ROS) production. The anti-inflammatory effects were attributed to the suppression of NF-κB signaling in primary astrocytes.

G cluster_neuro This compound Neuroprotective Mechanism This compound This compound ppars PPARα/γ Activation This compound->ppars nfkb ↓ NF-κB Signaling ppars->nfkb ros ↓ ROS Production ppars->ros glial_act ↓ Glial Activation nfkb->glial_act neuroinflammation ↓ Neuroinflammation glial_act->neuroinflammation neuronal_loss ↓ Dopaminergic Neuronal Loss neuroinflammation->neuronal_loss ros->neuronal_loss motor_deficit ↓ Motor Deficit neuronal_loss->motor_deficit

Caption: this compound's proposed neuroprotective signaling pathway.

Experimental Protocols: Neuroprotection Studies
  • Animal Model: MPTP-induced mouse model of Parkinson's disease.

  • Cell Culture Models: SH-SY5Y human neuroblastoma cells and primary astrocytes.

  • Neurotoxicity Induction: MPP+ for in vitro studies.

  • Key Outcome Measures: Dopaminergic neuronal loss, motor function, glial activation, ROS production, and NF-κB signaling.

Development Status and Future Directions

The existing body of research on this compound provides a strong preclinical rationale for its further development. Its dual PPARα/γ agonism offers a potentially powerful approach to treating type 2 diabetes by addressing both dyslipidemia and insulin resistance. The compound's neuroprotective and anti-inflammatory effects open up possibilities for its application in neurodegenerative disorders like Parkinson's disease.

However, to the best of our knowledge, this compound has not yet entered clinical trials. Further preclinical studies are likely required to establish a comprehensive safety profile, including detailed pharmacokinetics and toxicology, before an Investigational New Drug (IND) application can be filed. The transition from promising preclinical data to clinical efficacy is a significant challenge, and the future development of this compound will depend on continued research and investment.

Conclusion

This compound is a novel and potent dual PPARα/γ agonist with compelling preclinical evidence supporting its therapeutic potential for type 2 diabetes and neurodegenerative diseases. Its discovery and initial development at Pusan National University have laid a solid foundation for future investigations. This technical guide has summarized the key findings and methodologies from the foundational research on this compound, providing a valuable resource for the scientific and drug development communities. The progression of this compound into clinical development will be a critical next step in determining its ultimate therapeutic value.

References

MHY908: A Novel PPARα/γ Dual Agonist for Attenuating Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of MHY908, a synthetic peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist, in the attenuation of insulin resistance. This compound has demonstrated significant potential in preclinical studies as a therapeutic agent for managing metabolic disorders, particularly those associated with aging and obesity. This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Core Mechanism of Action

This compound exerts its therapeutic effects by dually activating PPARα and PPARγ, ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.[1] The dual agonism allows this compound to address multiple facets of insulin resistance. Activation of PPARα primarily influences fatty acid oxidation in the liver, while PPARγ activation promotes adipogenesis and enhances insulin sensitivity in peripheral tissues.[1][2] A key mechanism through which this compound improves insulin signaling is by reducing endoplasmic reticulum (ER) stress and subsequent c-Jun N-terminal kinase (JNK) activation in the liver.[3][4]

Quantitative Data Summary

The following tables summarize the significant quantitative effects of this compound as observed in key preclinical studies.

In Vivo Efficacy in a Type 2 Diabetes Mouse Model (db/db mice)
ParameterControl (db/db)This compound (1 mg/kg/day)This compound (3 mg/kg/day)Calorie RestrictionNon-diabetic (db/m)Reference
Serum Glucose (mg/dL) HighSignificantly ReducedSignificantly ReducedReducedNormal
Serum Triglyceride (mg/dL) HighSignificantly ReducedSignificantly ReducedReducedNormal
Serum Insulin (ng/mL) HighSignificantly ReducedSignificantly ReducedReducedNormal
Serum Adiponectin (µg/mL) LowIncreasedSignificantly IncreasedIncreasedNormal
Body Weight No significant gainNo significant gainNo significant gainN/ANormal
In Vivo Efficacy in Aged Rats (20-month-old)
ParameterAged ControlThis compound (1 mg/kg/day)This compound (3 mg/kg/day)Calorie RestrictionYoung Control (6-month-old)Reference
Serum Glucose (mg/dL) ElevatedSignificantly ReducedSignificantly ReducedReducedNormal
Serum Triglyceride (mg/dL) ElevatedSignificantly ReducedSignificantly ReducedReducedNormal
Serum Insulin (ng/mL) ElevatedSignificantly ReducedSignificantly ReducedReducedNormal
Liver Triglyceride (mg/g) ElevatedReducedReducedReducedNormal

Experimental Protocols

Animal Models and Treatment
  • Type 2 Diabetes Model: Eight-week-old male C57BL/KsJ-db/db mice were used as the diabetic model, with age-matched db/m mice serving as non-diabetic controls. The mice were administered this compound at doses of 1 mg/kg/day or 3 mg/kg/day mixed in their food for a duration of 4 weeks. A calorie-restricted group was also included for comparison.

  • Aging Model: Twenty-month-old male Sprague-Dawley rats were used to study age-related insulin resistance, with six-month-old rats as the young control group. This compound was supplemented in the diet at 1 mg/kg/day and 3 mg/kg/day for 4 weeks. A 40% calorie-restricted group was also maintained.

Biochemical Assays
  • Serum Analysis: Blood samples were collected for the measurement of glucose, triglycerides, and insulin levels using commercially available kits. Adiponectin levels were also quantified in the db/db mouse study.

  • Liver Triglyceride Measurement: Liver tissues were homogenized, and lipids were extracted to determine triglyceride content.

Molecular Biology Techniques
  • Western Blot Analysis: Liver tissue lysates were used to determine the protein expression levels of ER stress markers (p-IRE, p-PERK), JNK, and components of the insulin signaling pathway (IRS-1, Akt). In the aged rat model, kidney tissues were analyzed for markers of inflammation, including NF-κB and components of the Akt/IκB kinase signaling pathway.

  • Chromatin Immunoprecipitation (ChIP) Assay: This assay was performed in AC2F rat liver cells to confirm the binding of this compound to PPARα and PPARγ.

  • Reporter Gene Assay: The transcriptional activity of PPARα and PPARγ in response to this compound was measured using a reporter gene assay in AC2F cells.

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways modulated by this compound in attenuating insulin resistance.

MHY908_PPAR_Activation This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg FattyAcidOxidation Fatty Acid Oxidation (Liver) PPARa->FattyAcidOxidation Adipogenesis Adipogenesis (Adipose Tissue) PPARg->Adipogenesis InsulinSensitivity Improved Insulin Sensitivity FattyAcidOxidation->InsulinSensitivity Adipogenesis->InsulinSensitivity

This compound activates PPARα and PPARγ to improve insulin sensitivity.

MHY908_ER_Stress_Pathway cluster_liver Hepatocyte LipidAccumulation Lipid Accumulation ER_Stress ER Stress (p-IRE, p-PERK) LipidAccumulation->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation IRS1_Ser_Phos IRS-1 Serine Phosphorylation JNK_Activation->IRS1_Ser_Phos InsulinSignaling_Impaired Impaired Insulin Signaling IRS1_Ser_Phos->InsulinSignaling_Impaired This compound This compound This compound->ER_Stress Inhibits

This compound reduces ER stress to improve hepatic insulin signaling.

MHY908_Anti_Inflammatory_Pathway cluster_kidney Kidney Cells InflammatoryStimuli Inflammatory Stimuli (Associated with Aging) Akt_IKK Akt/IκB Kinase Signaling InflammatoryStimuli->Akt_IKK NFkB_Activation NF-κB Activation Akt_IKK->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation This compound This compound This compound->Akt_IKK Inhibits

This compound exhibits anti-inflammatory effects in the kidney.

Experimental_Workflow AnimalModel Animal Model Selection (db/db mice or Aged rats) Treatment 4-Week Treatment (Control, this compound, Calorie Restriction) AnimalModel->Treatment SampleCollection Sample Collection (Blood, Liver, Kidney) Treatment->SampleCollection BiochemicalAnalysis Biochemical Analysis (Glucose, Insulin, Lipids) SampleCollection->BiochemicalAnalysis MolecularAnalysis Molecular Analysis (Western Blot, ChIP, Reporter Assay) SampleCollection->MolecularAnalysis DataAnalysis Data Analysis and Conclusion BiochemicalAnalysis->DataAnalysis MolecularAnalysis->DataAnalysis

References

MHY908: A Technical Guide to a Novel PPARα/γ Dual Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908 is a synthetic compound identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Its engagement with these nuclear receptors has demonstrated significant therapeutic potential across a range of metabolic and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed experimental protocols for evaluating its efficacy in preclinical models of type 2 diabetes, melanogenesis, and Parkinson's disease. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering a molecular basis for its observed pharmacological effects.

Chemical and Physical Properties

This compound is a small molecule with the following chemical and physical characteristics:

PropertyValueReference
CAS Number 1393371-39-5[1][2]
Molecular Formula C₁₇H₁₄ClNO₃S[1]
Molecular Weight 347.81 g/mol [2]
IUPAC Name 2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid
Synonyms 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid
Appearance Solid[3]
Purity >98%

Mechanism of Action: PPARα/γ Dual Agonism

This compound functions as a dual agonist for PPARα and PPARγ, two members of the nuclear receptor superfamily that play critical roles in the regulation of lipid and glucose metabolism, as well as inflammation.

Upon binding to this compound, PPARα and PPARγ undergo a conformational change, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPARα is primarily associated with the regulation of fatty acid oxidation and transport, leading to a reduction in circulating triglycerides.

Activation of PPARγ is crucial for adipocyte differentiation, glucose uptake, and insulin sensitization.

The dual agonism of this compound offers a multi-faceted approach to treating metabolic disorders like type 2 diabetes by simultaneously addressing dyslipidemia and insulin resistance.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa binds PPARg PPARγ This compound->PPARg binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE binds PPARg_RXR->PPRE binds TargetGenes Target Gene Transcription PPRE->TargetGenes activates LipidMetabolism ↑ Fatty Acid Oxidation ↓ Triglycerides TargetGenes->LipidMetabolism GlucoseHomeostasis ↑ Glucose Uptake ↑ Insulin Sensitivity TargetGenes->GlucoseHomeostasis

Figure 1: this compound Activated PPAR Signaling Pathway

Preclinical Evaluation and Experimental Protocols

Anti-Diabetic Effects in a Type 2 Diabetes Model (db/db Mice)

This compound has been shown to exert potent anti-diabetic effects in leptin receptor-deficient db/db mice, a well-established model of type 2 diabetes.

Animal Model: Male C57BLKS/J-db/db mice (8 weeks old) and their lean littermates (db/+) as controls.

Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Treatment Groups:

  • Control (db/+): Lean mice on a standard diet.

  • Diabetic Control (db/db): Diabetic mice on a standard diet.

  • This compound (1 mg/kg/day): Diabetic mice receiving this compound mixed in their food.

  • This compound (3 mg/kg/day): Diabetic mice receiving this compound mixed in their food.

  • Calorie Restriction (CR): Diabetic mice receiving 60% of the food intake of the diabetic control group.

Duration: 4 weeks.

Parameters Measured:

  • Body weight (weekly)

  • Food and water intake (weekly)

  • Fasting blood glucose (weekly)

  • Serum insulin, triglycerides, and total cholesterol (at the end of the study)

  • Liver histology (H&E staining for lipid accumulation)

  • Gene expression analysis of PPAR target genes in the liver (e.g., CPT-1)

Treatment with this compound is expected to:

  • Significantly reduce fasting blood glucose and serum insulin levels.

  • Lower serum triglyceride and total cholesterol levels.

  • Improve hepatic steatosis by reducing lipid accumulation in the liver.

  • Increase the expression of PPARα target genes involved in fatty acid oxidation, such as CPT-1.

dbdb_mouse_workflow start Start: 8-week-old db/db mice acclimatization Acclimatization (1 week) start->acclimatization grouping Group Allocation acclimatization->grouping control Control (db/db) Standard Diet grouping->control Group 1 mhy908_low This compound (1 mg/kg) in food grouping->mhy908_low Group 2 mhy908_high This compound (3 mg/kg) in food grouping->mhy908_high Group 3 cr Calorie Restriction grouping->cr Group 4 treatment Treatment Period (4 weeks) control->treatment mhy908_low->treatment mhy908_high->treatment cr->treatment monitoring Weekly Monitoring: - Body Weight - Blood Glucose treatment->monitoring endpoint End of Study: - Serum Analysis - Liver Histology - Gene Expression treatment->endpoint

Figure 2: db/db Mouse Experimental Workflow

Inhibition of Melanogenesis

This compound has been identified as an inhibitor of melanogenesis, suggesting its potential application in treating hyperpigmentation disorders. This effect is mediated through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.

Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.

Reagents:

  • Mushroom tyrosinase solution (e.g., 125 U/mL in phosphate buffer, pH 6.8)

  • L-DOPA solution (e.g., 0.3 mg/mL in distilled water)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate buffer (pH 6.8)

  • Kojic acid (as a positive control)

Procedure:

  • In a 96-well microplate, add 70 µL of phosphate buffer, 60 µL of various concentrations of this compound (or controls), and 10 µL of the mushroom tyrosinase solution.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding 70 µL of the L-DOPA solution to each well.

  • Measure the absorbance at 475-510 nm immediately (T0) and after a defined incubation period (e.g., 60 minutes at 30°C) (T1).

  • The percentage of tyrosinase inhibition is calculated as: [1 - (Absorbance of sample / Absorbance of negative control)] x 100.

  • The IC₅₀ value, the concentration of this compound that inhibits 50% of tyrosinase activity, can be determined from a dose-response curve.

Melanogenesis_Inhibition_Pathway This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase inhibits L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin (Pigment) Dopaquinone->Melanin Multiple Steps

Figure 3: this compound Inhibition of Melanogenesis

Neuroprotective Effects in a Parkinson's Disease Model

This compound has demonstrated neuroprotective properties in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. Its mechanism of action in this context involves the suppression of neuroinflammation.

Animal Model: Male C57BL/6 mice.

Induction of Parkinsonism: Administration of MPTP (e.g., four intraperitoneal injections of 12 mg/kg at 2-hour intervals).

Treatment Groups:

  • Control: Saline-treated mice.

  • MPTP: MPTP-treated mice.

  • This compound + MPTP: Mice pre-treated with this compound (e.g., daily oral gavage for a specified period) before and during MPTP administration.

Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test and the pole test.

Neurochemical Analysis:

  • Measurement of dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC.

  • Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) to assess dopaminergic neuron survival.

Assessment of Neuroinflammation:

  • Immunohistochemical staining for markers of microglial (e.g., Iba1) and astroglial (e.g., GFAP) activation in the SNpc and striatum.

  • Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in brain tissue homogenates.

Pre-treatment with this compound is expected to:

  • Attenuate MPTP-induced motor deficits.

  • Protect against the loss of dopaminergic neurons in the SNpc.

  • Reduce the activation of microglia and astrocytes in the brain.

  • Decrease the production of pro-inflammatory cytokines.

Neuroinflammation_Pathway MPTP MPTP (Neurotoxin) Microglia Microglia Activation MPTP->Microglia Astrocytes Astrocyte Activation MPTP->Astrocytes ProInflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->ProInflammatory_Cytokines Astrocytes->ProInflammatory_Cytokines Neuroinflammation Neuroinflammation ProInflammatory_Cytokines->Neuroinflammation Dopaminergic_Neuron_Death Dopaminergic Neuron Death Neuroinflammation->Dopaminergic_Neuron_Death This compound This compound This compound->Microglia inhibits This compound->Astrocytes inhibits

Figure 4: this compound in Neuroinflammation

In Vitro Assessment of PPAR Activity

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to activate PPARα and PPARγ transcriptional activity.

Cell Line: A suitable cell line, such as AC2F rat liver cells, is co-transfected with:

  • A plasmid containing a luciferase reporter gene under the control of a PPRE promoter.

  • An expression vector for either PPARα or PPARγ.

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

Procedure:

  • Transfected cells are treated with various concentrations of this compound, a known PPARα agonist (e.g., fenofibrate), a known PPARγ agonist (e.g., rosiglitazone), or a vehicle control.

  • After an incubation period (e.g., 24 hours), cells are lysed.

  • The luciferase activity in the cell lysates is measured using a luminometer.

  • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.

This compound is expected to induce a dose-dependent increase in luciferase activity in cells expressing either PPARα or PPARγ, confirming its agonistic activity.

Summary and Future Directions

This compound is a promising preclinical candidate with a well-defined mechanism of action as a PPARα/γ dual agonist. The experimental data to date demonstrate its potential therapeutic utility in the treatment of type 2 diabetes, hyperpigmentation disorders, and neurodegenerative diseases such as Parkinson's disease. The detailed protocols provided in this guide offer a framework for the further investigation and development of this compound and other dual PPAR agonists. Future research should focus on elucidating the downstream signaling pathways modulated by this compound in greater detail, as well as on conducting comprehensive pharmacokinetic and toxicological studies to support its advancement into clinical trials.

References

The Pharmacokinetics of MHY908: A Technical Overview and Call for Further Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MHY908, a novel synthetic dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has demonstrated significant therapeutic potential in preclinical studies, particularly in the contexts of neurodegenerative diseases and metabolic disorders.[1][2] Despite its promising pharmacological profile, a comprehensive understanding of its pharmacokinetics—the journey of the drug through the body—remains a critical knowledge gap. This technical guide synthesizes the currently available information on this compound and provides a general framework for its anticipated pharmacokinetic properties based on its chemical class and mechanism of action. Due to the absence of published, quantitative pharmacokinetic data for this compound, this document highlights the imperative for dedicated absorption, distribution, metabolism, and excretion (ADME) studies to advance its clinical development.

Introduction to this compound

This compound is a 2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-2-methylpropanoic acid.[3] As a dual PPARα/γ agonist, it targets nuclear receptors that are key regulators of lipid and glucose metabolism, as well as inflammation.[4][5] Preclinical research has underscored its potential in mitigating neuroinflammation in models of Parkinson's disease and improving insulin resistance associated with aging. The synthesis of this compound has been described, providing a basis for further investigation into its chemical and biological properties.

Anticipated Pharmacokinetic Profile of this compound

In the absence of specific data for this compound, we can infer potential pharmacokinetic characteristics based on its structural features as a thiazole-containing compound and the general behavior of other PPAR agonists.

2.1. General Pharmacokinetics of Thiazole Derivatives

The thiazole ring is a common scaffold in many approved drugs and is known to influence a compound's metabolic stability and overall pharmacokinetic profile. The metabolic fate of thiazole-containing compounds can be diverse and is highly dependent on the substituents on the thiazole ring and the overall molecular structure.

2.2. General Pharmacokinetics of PPAR Agonists

PPAR agonists are a class of drugs that include the fibrates (PPARα agonists) and the thiazolidinediones (PPARγ agonists). The pharmacokinetic properties of these drugs vary, but they are generally orally bioavailable and undergo hepatic metabolism. The dual-acting nature of this compound suggests its pharmacokinetic profile might share characteristics with both classes of compounds.

Known Biological Effects and Mechanism of Action of this compound

This compound has been shown to exert its effects by binding to and activating both PPARα and PPARγ. This dual activation leads to a cascade of downstream events that modulate gene expression related to lipid metabolism, glucose homeostasis, and inflammation. In animal models, administration of this compound has been associated with:

  • Reduced serum glucose, triglyceride, and insulin levels.

  • Suppression of inflammatory responses.

  • Neuroprotective effects in a mouse model of Parkinson's disease.

These pharmacological effects underscore the potential of this compound as a therapeutic agent, but also highlight the necessity of understanding its concentration-time profile in relevant biological matrices to establish a clear dose-response relationship.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, a standard preclinical pharmacokinetic study would typically involve the following steps:

4.1. Animal Studies

  • Species: Rat or mouse are common initial species for pharmacokinetic screening.

  • Administration: Intravenous (IV) and oral (PO) routes are typically used to assess absolute bioavailability.

  • Dosing: A range of doses would be administered to evaluate dose-proportionality.

  • Sample Collection: Serial blood samples are collected at predetermined time points post-dosing. Plasma is then harvested for analysis.

4.2. Bioanalytical Method

  • Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its sensitivity and selectivity.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction would be employed to remove interfering substances from the plasma samples.

  • Method Validation: The analytical method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4.3. Pharmacokinetic Analysis

  • The plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Bioavailability (after oral administration).

Mandatory Visualizations

Preclinical_Pharmacokinetic_Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Drug Administration (IV & PO) Drug Administration (IV & PO) Serial Blood Sampling Serial Blood Sampling Drug Administration (IV & PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Preparation\n(e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Plasma Separation->Sample Preparation\n(e.g., Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(e.g., Protein Precipitation)->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling Parameter Calculation\n(Cmax, Tmax, AUC, etc.) Parameter Calculation (Cmax, Tmax, AUC, etc.) Pharmacokinetic Modeling->Parameter Calculation\n(Cmax, Tmax, AUC, etc.) PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PPARα/γ Agonist) PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE PPARg->PPRE RXR RXR RXR->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Regulation Modulation of Lipid Metabolism, Glucose Homeostasis, & Inflammation Target_Genes->Metabolic_Regulation

References

MHY908: A Novel PPARα/γ Dual Agonist and its Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908 is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a nuclear receptor agonist, this compound demonstrates significant potential in modulating gene expression related to lipid metabolism, insulin sensitivity, and inflammatory processes. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on gene expression. It includes a summary of quantitative data, detailed experimental protocols for in vivo and in vitro studies, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, metabolic diseases, and neurodegenerative disorders.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of a multitude of genes. The three main isoforms, PPARα, PPARγ, and PPARβ/δ, play crucial roles in various physiological processes. This compound, a potent dual agonist of PPARα and PPARγ, has emerged as a promising therapeutic candidate for age-related metabolic disorders and neurodegenerative diseases.[1][2] Its dual agonism allows for a multi-pronged approach, simultaneously addressing lipid dysregulation and insulin resistance. This guide delves into the molecular mechanisms of this compound, with a particular focus on its influence on gene expression.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating both PPARα and PPARγ. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, adipogenesis, and glucose metabolism, while also suppressing the expression of pro-inflammatory genes.

A key aspect of this compound's anti-inflammatory action is its suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This is achieved through the inhibition of the Akt/IκB kinase (IKK) signaling cascade. By preventing the phosphorylation and subsequent degradation of IκB, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of inflammatory target genes.

MHY908_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Akt Akt This compound->Akt Inhibits PPAR_RXR PPARα/γ-RXR Heterodimer PPARa->PPAR_RXR PPARg->PPAR_RXR RXR RXR RXR->PPAR_RXR IKK IKK Akt->IKK P IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc Translocation PPRE PPRE PPAR_RXR->PPRE Gene_Expression_Up ↑ Gene Expression (Fatty Acid Oxidation, Adipogenesis) PPRE->Gene_Expression_Up Gene_Expression_Down ↓ Gene Expression (Inflammation) NFkB_nuc->Gene_Expression_Down

Figure 1: this compound Signaling Pathway. This compound activates PPARα/γ, leading to changes in gene expression. It also inhibits the Akt/IKK pathway, suppressing NF-κB-mediated inflammation.

Quantitative Data on Gene Expression

GeneFunctionFold Change (Representative)Reference
Upregulated Genes
ACOX1Peroxisomal acyl-coenzyme A oxidase 1 (Fatty acid β-oxidation)+2.5 to +5.0[3]
CPT1ACarnitine palmitoyltransferase 1A (Mitochondrial fatty acid uptake)+2.0 to +4.0[4]
FABP1Fatty acid binding protein 1 (Fatty acid uptake and transport)+3.0 to +6.0
ADIPOQAdiponectin (Insulin sensitization)+1.5 to +3.0
Downregulated Genes
TNF-αTumor necrosis factor-alpha (Pro-inflammatory cytokine)-1.5 to -3.0
IL-6Interleukin-6 (Pro-inflammatory cytokine)-2.0 to -4.0
iNOSInducible nitric oxide synthase (Inflammatory mediator)-1.8 to -3.5

Note: The fold changes presented are representative values from studies on various PPARα/γ dual agonists and are intended to illustrate the expected direction and magnitude of gene expression changes induced by this compound. The specific fold changes for this compound may vary depending on the experimental model and conditions.

Experimental Protocols

In Vivo Study: Aged Rat Model of Insulin Resistance

This protocol outlines a typical in vivo study to evaluate the effects of this compound on gene expression in an aged rat model.

4.1.1 Experimental Workflow

in_vivo_workflow start Start acclimatization Acclimatization of Aged Rats (e.g., Sprague-Dawley, 18-20 months old) start->acclimatization grouping Random Assignment to Groups (Control, this compound low dose, this compound high dose) acclimatization->grouping treatment This compound Administration (e.g., 1 mg/kg/day or 3 mg/kg/day in diet for 4 weeks) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring sample_collection Tissue Collection (Liver, Adipose Tissue, Kidney) treatment->sample_collection analysis Gene Expression Analysis (qRT-PCR, Microarray, or RNA-seq) sample_collection->analysis end End analysis->end

Figure 2: In Vivo Experimental Workflow. A typical workflow for assessing this compound's effects in an aged rat model.

4.1.2 Detailed Methodology

  • Animal Model: Male Sprague-Dawley rats, aged 20 months, are used as a model for age-related insulin resistance. Younger rats (e.g., 6 months old) can be used as a control group for age-related changes.

  • Housing and Diet: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to a standard chow diet and water.

  • Experimental Groups:

    • Control Group: Aged rats receiving the standard diet.

    • This compound Low-Dose Group: Aged rats receiving the standard diet supplemented with this compound at 1 mg/kg/day.

    • This compound High-Dose Group: Aged rats receiving the standard diet supplemented with this compound at 3 mg/kg/day.

  • Drug Administration: this compound is mixed into the powdered standard chow diet to achieve the desired daily dosage based on average food consumption. The treatment duration is typically 4 weeks.

  • Monitoring: Body weight and food intake are monitored weekly.

  • Tissue Collection: At the end of the treatment period, rats are euthanized, and tissues such as the liver, epididymal adipose tissue, and kidneys are collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

  • Gene Expression Analysis:

    • RNA Isolation: Total RNA is extracted from the collected tissues using a suitable RNA isolation kit.

    • Quantitative Real-Time PCR (qRT-PCR): For targeted gene expression analysis, cDNA is synthesized from the isolated RNA, and qRT-PCR is performed using gene-specific primers for PPARα, PPARγ, and their target genes, as well as inflammatory markers.

    • Microarray or RNA-Sequencing: For a global analysis of gene expression changes, microarray or RNA-sequencing can be performed on the isolated RNA.

In Vitro Study: SH-SY5Y Cell Model of Neurotoxicity

This protocol describes an in vitro experiment to investigate the neuroprotective effects of this compound on gene expression in a cell-based model of Parkinson's disease.

4.2.1 Experimental Workflow

in_vitro_workflow start Start cell_culture Culture SH-SY5Y Human Neuroblastoma Cells start->cell_culture plating Seed Cells into Multi-well Plates cell_culture->plating pretreatment Pre-treatment with this compound (Various concentrations) plating->pretreatment toxin_exposure Induce Neurotoxicity with MPP+ (1-methyl-4-phenylpyridinium) pretreatment->toxin_exposure assays Perform Assays (Cell Viability, ROS Production, Gene Expression) toxin_exposure->assays end End assays->end

Figure 3: In Vitro Experimental Workflow. A standard workflow for evaluating the neuroprotective effects of this compound in SH-SY5Y cells.

4.2.2 Detailed Methodology

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Cells are seeded into appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for gene expression analysis) at a suitable density and allowed to adhere overnight.

  • This compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) as a control. Cells are pre-incubated with this compound for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: After pre-treatment, cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin commonly used to model Parkinson's disease, at a final concentration of 1 mM for 24 hours.

  • Cell Viability Assay: Cell viability is assessed using a standard MTT or MTS assay to determine the protective effect of this compound against MPP+-induced cell death.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Gene Expression Analysis:

    • RNA Isolation: Total RNA is extracted from the cells.

    • qRT-PCR: The expression levels of genes related to apoptosis (e.g., Bax, Bcl-2), inflammation (e.g., TNF-α, IL-1β), and oxidative stress are quantified.

    • Western Blotting: Protein levels of key signaling molecules such as phosphorylated Akt, IκB, and NF-κB can be analyzed to confirm the engagement of the proposed signaling pathway.

Conclusion

This compound, as a potent PPARα/γ dual agonist, demonstrates significant therapeutic potential through its ability to modulate gene expression networks involved in metabolism and inflammation. Its mechanism of action, centered on the activation of PPARs and the suppression of the NF-κB signaling pathway, provides a solid foundation for its development as a treatment for complex diseases. The experimental protocols and data presented in this guide offer a framework for further investigation into the nuanced effects of this compound on gene expression and its broader physiological impacts. Future research employing transcriptomic and proteomic approaches will be invaluable in further elucidating the complete spectrum of this compound's molecular targets and its full therapeutic promise.

References

Methodological & Application

Application of MHY908 in SH-SY5Y Cell Line Experiments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908 is a novel dual agonist for peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[1] These nuclear receptors are crucial in regulating inflammation, lipid metabolism, and glucose homeostasis.[2] Emerging research indicates that PPAR agonists hold therapeutic potential for neurodegenerative diseases by modulating neuroinflammation and promoting neuroprotection.[2][3] Specifically, in the context of Parkinson's disease models, this compound has demonstrated neuroprotective effects. In SH-SY5Y human neuroblastoma cells, a widely used in vitro model for dopaminergic neurons, this compound has been shown to effectively counteract cell death and the production of reactive oxygen species (ROS) induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I.[1]

These application notes provide a comprehensive guide for utilizing this compound in SH-SY5Y cell line experiments, including detailed protocols for cell culture, induction of neurotoxicity, and assessment of this compound's protective effects. The provided methodologies are based on established techniques for this cell line and the known mechanisms of PPAR agonists.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in MPP+-induced SH-SY5Y cells. The specific values are representative and may require optimization for your specific experimental conditions.

Table 1: Effect of this compound on MPP+-induced Cell Viability in SH-SY5Y Cells

Treatment GroupThis compound Concentration (µM)MPP+ Concentration (µM)Cell Viability (%)
Control00100 ± 5.0
MPP+ only0100052 ± 4.5
This compound + MPP+1100065 ± 5.2
This compound + MPP+5100078 ± 4.8
This compound + MPP+10100089 ± 5.5
This compound only10098 ± 4.9

Table 2: Effect of this compound on MPP+-induced Reactive Oxygen Species (ROS) Production in SH-SY5Y Cells

Treatment GroupThis compound Concentration (µM)MPP+ Concentration (µM)Relative ROS Levels (%)
Control00100 ± 8.0
MPP+ only01000250 ± 15.2
This compound + MPP+11000180 ± 12.5
This compound + MPP+51000140 ± 10.8
This compound + MPP+101000110 ± 9.5
This compound only100105 ± 7.5

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Thaw the vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization and Plating: Add 7-8 mL of complete culture medium to neutralize the trypsin. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and plate at the desired density for experiments or continued culture. A split ratio of 1:3 to 1:6 is recommended.

G SH-SY5Y Cell Culture Workflow Thaw Thaw Cells Seed Seed in T-75 Flask Thaw->Seed Incubate Incubate at 37°C, 5% CO2 Seed->Incubate Confluency Reach 80-90% Confluency Incubate->Confluency Trypsinize Wash and Trypsinize Confluency->Trypsinize Neutralize Neutralize and Centrifuge Trypsinize->Neutralize Plate Resuspend and Plate Neutralize->Plate Plate->Incubate Continue Culture

SH-SY5Y Cell Culture Workflow

Induction of MPP+ Neurotoxicity

This protocol describes how to induce a Parkinson's disease-like state in SH-SY5Y cells using MPP+.

Materials:

  • SH-SY5Y cells cultured in appropriate plates

  • MPP+ iodide (1-methyl-4-phenylpyridinium iodide) stock solution (e.g., 100 mM in sterile water)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates for viability assays or 6-well plates for protein/RNA analysis at a density of 1 x 10^4 cells/cm². Allow cells to adhere for 24 hours.

  • This compound Pre-treatment: Prepare working solutions of this compound in serum-free medium. Aspirate the culture medium and replace it with the medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included. Incubate for 2 hours.

  • MPP+ Treatment: Prepare a working solution of MPP+ in serum-free medium. Add MPP+ to the wells to a final concentration of 1000 µM.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

G MPP+ Neurotoxicity Induction Workflow Seed Seed SH-SY5Y Cells Adhere Allow Adherence (24h) Seed->Adhere Pretreat Pre-treat with this compound (2h) Adhere->Pretreat Treat Treat with MPP+ (24h) Pretreat->Treat Analyze Analyze for Viability/ROS Treat->Analyze

MPP+ Neurotoxicity Induction

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • Treated SH-SY5Y cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Add MTT: Following the 24-hour MPP+ treatment, add 10 µL of MTT solution to each well.

  • Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

  • Treated SH-SY5Y cells in a 96-well black plate

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution (10 µM in serum-free medium)

  • Fluorescence microplate reader

Procedure:

  • Incubate with DCFH-DA: After the treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well.

  • Incubate: Incubate the plate for 30 minutes at 37°C in the dark.

  • Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the control (untreated) cells.

Signaling Pathway

This compound, as a PPARα/γ dual agonist, is expected to exert its neuroprotective effects through the activation of these receptors. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of gene expression involved in anti-inflammatory and antioxidant responses. A key mechanism of PPAR agonists is the inhibition of the pro-inflammatory transcription factor NF-κB. In the context of MPP+-induced neurotoxicity, this compound's activation of PPARα/γ likely leads to the suppression of neuroinflammatory pathways and the enhancement of cellular defense mechanisms against oxidative stress, ultimately promoting neuronal survival.

G Proposed Signaling Pathway of this compound in SH-SY5Y Cells cluster_0 This compound Action cluster_1 Intracellular Signaling cluster_2 Cellular Response This compound This compound PPAR PPARα/γ This compound->PPAR activates RXR RXR PPAR->RXR heterodimerizes with NFkB NF-κB PPAR->NFkB inhibits PPRE PPRE RXR->PPRE binds to AntiInflammatory Anti-inflammatory Gene Expression PPRE->AntiInflammatory Antioxidant Antioxidant Gene Expression PPRE->Antioxidant NFkB->AntiInflammatory suppresses Neuroprotection Neuroprotection (Reduced Apoptosis, Reduced ROS) AntiInflammatory->Neuroprotection Antioxidant->Neuroprotection ROS ROS Antioxidant->ROS Apoptosis Apoptosis Neuroprotection->Apoptosis MPP MPP+ MPP->ROS MPP->Apoptosis ROS->Apoptosis

Proposed Signaling Pathway of this compound

References

Application Notes and Protocols for MHY908 in Melanogenesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908, with the chemical name 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid, has emerged as a potent inhibitor of melanogenesis.[1] This document provides detailed application notes and protocols for utilizing this compound in various in vitro assays to assess its efficacy in inhibiting melanin production. The provided information is intended to guide researchers in the fields of dermatology, cosmetology, and pharmacology in their investigation of novel depigmenting agents.

Data Presentation

The following table summarizes the quantitative data available for this compound in melanogenesis inhibition assays.

Assay TypeTargetKey ParameterValueCell Line/SystemReference
Tyrosinase Activity AssayMushroom TyrosinaseIC508.19 μMCell-free[1]
Melanin Content AssayCellular Melanin Synthesis-Dose-dependent decreaseα-MSH-induced melanoma cells[1]
Cytotoxicity AssayCell Viability-No cytotoxicity observedMelanoma cells[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. While specific concentrations and incubation times for this compound are based on the available literature, optimization may be required for different experimental setups.

Mushroom Tyrosinase Activity Assay

This assay is a primary screening method to evaluate the direct inhibitory effect of a compound on tyrosinase, the key enzyme in melanogenesis.

Workflow for Mushroom Tyrosinase Activity Assay

G prep Prepare Reagents: - this compound stock solution - Mushroom Tyrosinase - L-DOPA solution - Phosphate buffer (pH 6.8) mix Mix in a 96-well plate: - this compound (or control) - Phosphate buffer - Mushroom Tyrosinase prep->mix incubate1 Pre-incubate mix->incubate1 add_sub Add L-DOPA solution incubate1->add_sub incubate2 Incubate at 37°C add_sub->incubate2 measure Measure absorbance at 475 nm incubate2->measure calc Calculate % inhibition and IC50 measure->calc

Caption: Workflow of the mushroom tyrosinase activity assay.

Materials:

  • This compound

  • Mushroom Tyrosinase (Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the following to each well:

    • 20 µL of this compound solution (or vehicle control - DMSO in buffer).

    • 140 µL of potassium phosphate buffer (0.1 M, pH 6.8).

    • 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm at time 0 and then every 1-2 minutes for 20-30 minutes at 37°C using a microplate reader.

  • The rate of dopachrome formation is indicative of tyrosinase activity.

  • Calculate the percentage of tyrosinase inhibition for each this compound concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes to assess the inhibitory effect of this compound in a cellular context.

Workflow for Melanin Content Assay

G seed Seed B16F10 melanoma cells treat Treat with α-MSH and this compound seed->treat incubate Incubate for 48-72 hours treat->incubate harvest Harvest and lyse cells incubate->harvest solubilize Solubilize melanin pellet (1 M NaOH, 80°C) harvest->solubilize measure Measure absorbance at 405 nm solubilize->measure normalize Normalize to protein content measure->normalize

Caption: Workflow for determining cellular melanin content.

Materials:

  • B16F10 melanoma cells (or other suitable melanocyte cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Alpha-melanocyte-stimulating hormone (α-MSH)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 1 M Sodium Hydroxide (NaOH)

  • DMSO

  • BCA Protein Assay Kit

Protocol:

  • Seed B16F10 melanoma cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, treat the cells with fresh medium containing a final concentration of 100 nM α-MSH to induce melanogenesis, along with varying concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for 48 to 72 hours.

  • After incubation, wash the cells with PBS and harvest them using Trypsin-EDTA.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • To a portion of the cell lysate, determine the total protein concentration using a BCA protein assay kit.

  • To the remaining cell pellet, add 1 M NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration for each sample.

Cell Viability (MTT) Assay

This assay is crucial to ensure that the observed reduction in melanin is due to the specific inhibitory activity of this compound and not a result of cytotoxicity.

Workflow for MTT Cell Viability Assay

G seed Seed melanoma cells in a 96-well plate treat Treat with various concentrations of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calc Calculate % cell viability measure->calc

Caption: Workflow of the MTT assay for cell viability.

Materials:

  • Melanoma cells (e.g., B16F10)

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.

  • Incubate the plate for 24 to 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Mechanism of Action & Signaling Pathways

Based on available literature, this compound directly inhibits tyrosinase, the rate-limiting enzyme in melanin synthesis. However, the specific effects of this compound on the upstream signaling pathways that regulate melanogenesis have not yet been elucidated. The general melanogenesis signaling pathway is depicted below. The precise molecular target of this compound within this cascade, beyond direct tyrosinase inhibition, remains an area for further investigation.

General Melanogenesis Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Upregulates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase_protein Tyrosinase Tyrosinase_gene->Tyrosinase_protein Translation Melanin Melanin Tyrosinase_protein->Melanin Catalyzes This compound This compound This compound->Tyrosinase_protein Inhibits (Directly)

References

MHY908: A Potent PPARα/γ Dual Agonist for Studying Target Gene Activation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

MHY908 is a synthetic, dual-acting agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] As ligand-activated transcription factors, PPARs are crucial regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[1][2] this compound serves as a valuable research tool for investigating the therapeutic potential of simultaneous activation of PPARα and PPARγ in various metabolic disorders, including type 2 diabetes, insulin resistance, and age-related inflammation. This document provides detailed application notes and protocols for utilizing this compound to study the activation of PPAR target genes.

Data Presentation

In Vitro Activity of this compound

The efficacy of this compound as a PPARα/γ dual agonist has been demonstrated through various in vitro assays.

Assay TypePPAR SubtypeKey FindingsReference
Luciferase Reporter Assay PPARα & PPARγThis compound induced significantly higher transcriptional activity compared to the selective agonists fenofibrate (PPARα) and rosiglitazone (PPARγ) in AC2F rat liver cells.
Chromatin Immunoprecipitation (ChIP) PPARα & PPARγThis compound enhanced the binding of both PPARα and PPARγ to the Peroxisome Proliferator Response Element (PPRE) on target gene promoters in AC2F cells.
Molecular Docking Simulation PPARαBinding Energy: -9.10 kcal/mol (stronger than fenofibrate: -8.80 kcal/mol)
PPARγBinding Energy: -8.88 kcal/mol (stronger than rosiglitazone: -8.03 kcal/mol)
In Vivo Efficacy of this compound

Studies in animal models of metabolic disease have confirmed the therapeutic potential of this compound.

Animal ModelDosageDurationKey Physiological OutcomesKey Target Gene ModulationReference
db/db Mice (Model of Type 2 Diabetes) 1 mg/kg/day & 3 mg/kg/day4 weeksReduced serum glucose, triglycerides, and insulin levels. Improved hepatic steatosis.Increased hepatic expression of CPT-1.
Aged Rats (Model of Age-Related Inflammation and Insulin Resistance) 1 mg/kg/day & 3 mg/kg/day4 weeksReduced serum glucose, triglycerides, and insulin levels. Attenuated renal inflammation.Increased renal expression of MnSOD and catalase via FoxO1 activation.

Experimental Protocols

PPAR Transcriptional Activity Assessment using Luciferase Reporter Assay

This protocol is designed to quantify the ability of this compound to activate PPARα and PPARγ transcriptional activity in a cellular context.

Materials:

  • AC2F rat liver cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000 (or similar transfection reagent)

  • PPARα and PPARγ expression vectors

  • PPRE-luciferase reporter vector (containing a promoter with PPREs driving luciferase expression)

  • Renilla luciferase control vector (for normalization)

  • This compound

  • Fenofibrate (positive control for PPARα)

  • Rosiglitazone (positive control for PPARγ)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture AC2F cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 24-well plates at a density that will reach 70-80% confluency on the day of transfection.

    • On the day of transfection, co-transfect cells with the PPAR expression vector (α or γ), the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using Lipofectamine 2000 in Opti-MEM, following the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound, fenofibrate, or rosiglitazone. Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold activation by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

Analysis of PPAR-DNA Binding using Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines whether this compound treatment enhances the binding of PPARα and PPARγ to the promoter regions of their target genes.

Materials:

  • AC2F cells

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Sonication equipment

  • Antibodies specific for PPARα, PPARγ, and a negative control (e.g., IgG)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for qPCR targeting the PPRE region of a known PPAR target gene (e.g., CPT-1) and a negative control region.

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat AC2F cells with this compound or vehicle control for a specified time (e.g., 24 hours).

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction by adding glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with anti-PPARα, anti-PPARγ, or IgG antibodies overnight at 4°C.

    • Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the immunoprecipitated DNA using a DNA purification kit.

    • Perform qPCR using primers for the PPRE of the target gene to quantify the amount of precipitated DNA.

  • Data Analysis:

    • Calculate the fold enrichment of the target DNA sequence in the PPAR antibody pull-down relative to the IgG control.

Quantification of PPAR Target Gene Expression using qPCR

This protocol measures the change in mRNA levels of PPAR target genes in response to this compound treatment.

Materials:

  • Cells or tissues treated with this compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., CPT-1, MnSOD, Catalase) and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from this compound-treated and control samples.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binds & Activates PPAR_RXR_inactive Inactive PPA-RXR Heterodimer PPAR->PPAR_RXR_inactive RXR RXR RXR->PPAR_RXR_inactive PPAR_RXR_active Active PPA-RXR Heterodimer PPAR_RXR_inactive->PPAR_RXR_active Translocation PPRE PPRE PPAR_RXR_active->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates

Caption: this compound activates the PPAR signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., AC2F cells) Transfection Transfection with PPA/PPRE Reporters Cell_Culture->Transfection MHY908_Treatment_vitro This compound Treatment Transfection->MHY908_Treatment_vitro Luciferase_Assay Luciferase Assay MHY908_Treatment_vitro->Luciferase_Assay Measures Transcriptional Activity ChIP_Assay ChIP Assay MHY908_Treatment_vitro->ChIP_Assay Measures DNA Binding qPCR_vitro qPCR MHY908_Treatment_vitro->qPCR_vitro Measures Gene Expression Animal_Model Animal Model (e.g., db/db mice) MHY908_Treatment_vivo This compound Administration Animal_Model->MHY908_Treatment_vivo Sample_Collection Tissue/Blood Collection MHY908_Treatment_vivo->Sample_Collection Biochemical_Analysis Biochemical Analysis (Glucose, Lipids) Sample_Collection->Biochemical_Analysis qPCR_vivo Gene Expression (qPCR) Sample_Collection->qPCR_vivo

Caption: Workflow for studying this compound effects.

MHY908_Logical_Relationship This compound This compound PPAR_Activation PPARα / PPARγ Activation This compound->PPAR_Activation Target_Gene_Expression Modulation of Target Gene Expression PPAR_Activation->Target_Gene_Expression CPT1 ↑ CPT-1 Target_Gene_Expression->CPT1 MnSOD_Catalase ↑ MnSOD, Catalase Target_Gene_Expression->MnSOD_Catalase Physiological_Effects Physiological Effects Target_Gene_Expression->Physiological_Effects Lipid_Metabolism Improved Lipid Metabolism Physiological_Effects->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis Physiological_Effects->Glucose_Homeostasis Anti_Inflammatory Anti-Inflammatory Effects Physiological_Effects->Anti_Inflammatory

References

Troubleshooting & Optimization

addressing inconsistent results in MHY908 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in experiments involving MHY908. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a PPARα/γ dual agonist, it is designed to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Its primary mechanism involves binding to and activating PPARα and PPARγ, which then form heterodimers with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

Q2: What are the expected biological effects of this compound in preclinical models?

A2: In preclinical studies, this compound has been shown to improve insulin resistance, suppress inflammatory responses, and exhibit neuroprotective effects.[1] Specifically, it has been reported to reduce serum glucose and triglyceride levels, and decrease endoplasmic reticulum (ER) stress.[2] In the context of neuroinflammation, this compound has been shown to attenuate dopaminergic neuronal loss and mitigate glial activation in models of Parkinson's disease.[1]

Q3: Are there any known off-target effects of this compound?

A3: While this compound is designed as a PPARα/γ agonist, high concentrations or specific cellular contexts may lead to off-target effects. One study has reported that this compound can inhibit tyrosinase activity and decrease melanin synthesis in melanoma cells, suggesting a potential application in pigmentation disorders.[2] Researchers should be aware of this potential for off-target effects, especially when working with cell types not typically associated with metabolic or inflammatory studies.

Q4: What is the recommended solvent and storage condition for this compound?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. For in vivo studies, the formulation may vary, and it is important to consult the specific protocol or supplier's recommendation. The stability of this compound in aqueous solutions over long periods may be limited, so fresh dilutions in culture media should be prepared for each experiment.

Troubleshooting Guides

This section provides guidance on addressing common issues that may lead to inconsistent results in this compound experiments.

Issue 1: Variability in the Efficacy of this compound

Problem: The expected effects of this compound on target gene expression, protein phosphorylation, or cell viability are not consistently observed across experiments.

Potential Cause Recommended Solution
Cell Line and Passage Number Different cell lines can have varying expression levels of PPARα and PPARγ, leading to different sensitivities to this compound. Additionally, high passage numbers can lead to phenotypic drift. Solution: Standardize the cell line and use cells within a consistent, low passage number range for all experiments.
Inconsistent this compound Concentration Improper dissolution or storage of this compound can lead to a lower effective concentration. Solution: Ensure this compound is fully dissolved in DMSO. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Sub-optimal Treatment Conditions The duration of this compound treatment may not be sufficient to induce the desired downstream effects. Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint.
Serum Interference in Media Components in fetal bovine serum (FBS) can bind to and sequester this compound, reducing its bioavailability. Solution: For acute treatments, consider reducing the serum concentration or using serum-free media during the this compound incubation period, if compatible with your cell line's viability.
Issue 2: Unexpected Cytotoxicity

Problem: this compound treatment results in a significant decrease in cell viability, which may confound the interpretation of its specific effects on signaling pathways.

Potential Cause Recommended Solution
High this compound Concentration At high concentrations, this compound may induce off-target effects or general cellular stress leading to apoptosis or necrosis. Solution: Perform a dose-response curve to determine the optimal concentration range of this compound that elicits the desired biological effect without causing significant cytotoxicity. The MTT assay is a suitable method for this.
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells. Solution: Ensure the final concentration of DMSO in the culture media is consistent across all treatment groups and does not exceed 0.1-0.5%, depending on the sensitivity of your cell line.
Cell Culture Confluency Cells that are too sparse or overly confluent can be more susceptible to stress and cytotoxic effects. Solution: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.
Issue 3: Inconsistent Western Blot Results for this compound-Regulated Proteins

Problem: Difficulty in consistently detecting changes in the phosphorylation or expression levels of proteins in the NF-κB or ER stress pathways following this compound treatment.

Potential Cause Recommended Solution
Low Abundance of Phosphorylated Proteins Phosphorylated forms of signaling proteins can be transient and present at low levels. Solution: Ensure that your cell lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins.[3] You may also need to increase the amount of protein loaded onto the gel.
Sub-optimal Antibody Dilution Incorrect antibody concentrations can lead to weak signals or high background. Solution: Optimize the primary and secondary antibody concentrations by performing a titration experiment.
Timing of Cell Lysis The peak of protein phosphorylation or changes in expression may occur at a specific time point after this compound treatment. Solution: Conduct a time-course experiment and collect cell lysates at multiple time points after this compound addition to identify the optimal window for detecting your protein of interest.
Inefficient Nuclear Extraction (for NF-κB translocation) Incomplete separation of nuclear and cytoplasmic fractions can lead to inaccurate assessment of NF-κB p65 translocation. Solution: Use a validated nuclear/cytoplasmic fractionation kit and verify the purity of your fractions using antibodies against markers for each compartment (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic).

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Western Blot for NF-κB and ER Stress Markers

This protocol is for detecting changes in key proteins in the NF-κB and ER stress pathways.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-p65, total p65, IκBα, CHOP, BiP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

This compound Signaling Pathway

MHY908_Signaling This compound This compound PPARag PPARα/γ This compound->PPARag activates PPAR_RXR PPAR-RXR Heterodimer PPARag->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Homeostasis Metabolic Homeostasis Gene_Expression->Metabolic_Homeostasis Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory

Caption: this compound activates PPARα/γ, leading to gene expression changes.

Troubleshooting Logic for Inconsistent this compound Efficacy

Troubleshooting_Efficacy Start Inconsistent this compound Efficacy Check_Cells Check Cell Line & Passage Number Start->Check_Cells Standardize_Cells Standardize Cell Line & Use Low Passage Check_Cells->Standardize_Cells Inconsistent Check_Compound Check this compound Preparation Check_Cells->Check_Compound Consistent Standardize_Cells->Check_Compound Fresh_Dilutions Use Fresh Dilutions from Aliquoted Stock Check_Compound->Fresh_Dilutions Improper Check_Treatment Check Treatment Conditions Check_Compound->Check_Treatment Proper Fresh_Dilutions->Check_Treatment Time_Course Perform Time-Course Experiment Check_Treatment->Time_Course Sub-optimal Check_Media Consider Serum Interference Check_Treatment->Check_Media Optimal Time_Course->Check_Media Reduce_Serum Reduce Serum During Treatment Check_Media->Reduce_Serum Suspected End Consistent Results Check_Media->End Not Suspected Reduce_Serum->End

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture (Standardized Conditions) Start->Cell_Culture MHY908_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->MHY908_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) MHY908_Treatment->Viability_Assay Cell_Lysis Cell Lysis for Molecular Analysis MHY908_Treatment->Cell_Lysis Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot Western Blot (NF-κB, ER Stress) Cell_Lysis->Western_Blot qPCR qPCR (Target Gene Expression) Cell_Lysis->qPCR Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A typical experimental workflow for studying the effects of this compound.

References

minimizing cytotoxicity of MHY908 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of MHY908 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ)[1]. As a PPARα/γ agonist, it can regulate the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis[1][2]. This compound has demonstrated anti-inflammatory and neuroprotective properties[3].

Q2: Is this compound expected to be cytotoxic?

The cytotoxicity of this compound appears to be cell-type and concentration-dependent. While some studies report that this compound can decrease melanin synthesis without inducing cytotoxicity[4], its activity as a PPAR agonist suggests that at certain concentrations, it may induce cellular stress, potentially leading to cytotoxicity. One of the key mechanisms implicated in this compound-related cytotoxicity is the induction of oxidative stress.

Q3: What is the primary suspected mechanism of this compound-induced cytotoxicity?

The primary suspected mechanism of this compound-induced cytotoxicity is the generation of Reactive Oxygen Species (ROS), leading to oxidative stress. This is supported by findings that this compound can effectively block 1-methyl-4-phenylpyridinium (MPP+)-induced cell death and ROS production in SH-SY5Y neuroblastoma cells, indicating its ability to modulate oxidative stress pathways. PPARα activation by this compound has been shown to attenuate ROS generation in response to insulin.

Q4: What are the typical signs of this compound-induced cytotoxicity in cell culture?

Signs of cytotoxicity can include:

  • A significant decrease in cell viability as measured by assays like MTT or trypan blue exclusion.

  • Visible changes in cell morphology, such as rounding, detachment from the culture surface (for adherent cells), membrane blebbing, or the presence of cellular debris.

  • Induction of apoptosis or necrosis, which can be confirmed by specific assays (e.g., Annexin V/Propidium Iodide staining).

  • Increased production of intracellular ROS.

Troubleshooting Guide: Minimizing this compound Cytotoxicity

This guide provides a step-by-step approach to troubleshoot and minimize cytotoxicity when working with this compound.

Problem 1: Excessive Cell Death Observed After this compound Treatment

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a wide range of concentrations and narrow down to identify the highest concentration that does not significantly impact cell viability.

Possible Cause 2: Oxidative stress-induced cytotoxicity.

  • Solution 1: Co-treatment with an antioxidant. The use of antioxidants can help mitigate ROS-induced cell death. Commonly used antioxidants in cell culture include N-acetylcysteine (NAC) and Vitamin E.

    • N-acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione, NAC can directly scavenge ROS.

    • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.

  • Solution 2: Optimize cell culture conditions. Ensure cells are healthy and not under any other stress. Use fresh media and maintain optimal cell density.

Problem 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Cause 1: Variability in cell health and density.

  • Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Always perform a cell count and viability check before seeding.

Possible Cause 2: Instability of this compound in solution.

  • Solution: Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect stock solutions from light.

Possible Cause 3: Solvent toxicity.

  • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of solvent as the highest this compound concentration) to assess any solvent-induced cytotoxicity.

Quantitative Data Summary

Cell LineConcentrationObserved EffectCytotoxicityReference
α-MSH-induced melanoma cellsNot specifiedDecreased melanin synthesisNot cytotoxic
SH-SY5Y neuroblastoma cellsNot specifiedBlocked MPP+-induced cell death and ROS productionProtective
Aged rat kidneys / HEK293T cells1mg or 3mg/kg/day (in vivo)Attenuated age-related renal inflammationProtective

Note: The IC50 value of 8.19 μM reported for this compound is for the inhibition of mushroom tyrosinase activity and is not a measure of cytotoxicity in mammalian cells.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay

This protocol outlines the steps to assess the dose-dependent cytotoxicity of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Mitigating this compound-Induced Cytotoxicity with Antioxidant Co-treatment

This protocol describes how to assess the protective effect of an antioxidant against this compound-induced cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Antioxidant (e.g., N-acetylcysteine or Vitamin E)

  • 96-well cell culture plates

  • MTT assay reagents (as in Protocol 1)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare stock solutions of this compound and the chosen antioxidant.

  • Treatment Groups: Set up the following treatment groups:

    • Control (vehicle only)

    • This compound alone (at a concentration known to cause some cytotoxicity, e.g., near the IC50)

    • Antioxidant alone (at a non-toxic concentration)

    • This compound + Antioxidant (co-treatment)

  • Treatment Application:

    • For pre-treatment: Add the antioxidant to the cells for a specific period (e.g., 1-2 hours) before adding this compound.

    • For co-treatment: Add this compound and the antioxidant to the cells simultaneously.

  • Incubation: Incubate the plate for the desired treatment period.

  • Viability Assessment: Perform the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the this compound-only group to the co-treatment group. A significant increase in viability in the co-treatment group indicates a protective effect of the antioxidant.

Visualizations

MHY908_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Activates PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Activates ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces NFkB NF-κB This compound->NFkB Inhibits Akt Akt This compound->Akt Inhibits FoxO1_active FoxO1 (Active) This compound->FoxO1_active Promotes Activation PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to ROS->NFkB Activates FoxO1_inactive p-FoxO1 (Inactive) Akt->FoxO1_inactive Phosphorylates (Inactivates) Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Antioxidant_Genes Antioxidant Genes (e.g., MnSOD, Catalase) FoxO1_active->Antioxidant_Genes Upregulates

Caption: this compound Signaling Pathway.

Cytotoxicity_Workflow start Start: Cell Culture Experiment with this compound observe_cytotoxicity Observe Signs of Cytotoxicity? start->observe_cytotoxicity no_cytotoxicity No Significant Cytotoxicity: Proceed with Experiment observe_cytotoxicity->no_cytotoxicity No troubleshoot Troubleshoot Cytotoxicity observe_cytotoxicity->troubleshoot Yes dose_response Perform Dose-Response (MTT Assay) troubleshoot->dose_response antioxidant_cotreatment Co-treat with Antioxidant (e.g., NAC) troubleshoot->antioxidant_cotreatment optimize_conditions Optimize Culture Conditions troubleshoot->optimize_conditions re_evaluate Re-evaluate Cytotoxicity dose_response->re_evaluate antioxidant_cotreatment->re_evaluate optimize_conditions->re_evaluate successful Cytotoxicity Minimized: Continue Experiment re_evaluate->successful Successful further_troubleshoot Further Troubleshooting Needed re_evaluate->further_troubleshoot Unsuccessful

References

dealing with batch-to-batch variability of MHY908

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the batch-to-batch variability of MHY908, a novel peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) dual agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel synthetic PPARα/γ dual agonist.[1][2] Its primary mechanism of action involves the activation of both PPARα and PPARγ nuclear receptors. This dual activation allows this compound to modulate the expression of a wide range of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][3] Specifically, this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and to improve insulin sensitivity by downregulating endoplasmic reticulum (ER) stress.[1]

Q2: What are the known therapeutic effects of this compound?

Preclinical studies have demonstrated several therapeutic effects of this compound, including:

  • Anti-inflammatory effects: this compound has been shown to be a potent anti-inflammatory agent.

  • Neuroprotective effects: It has shown neuroprotective properties in a mouse model of Parkinson's disease by attenuating dopaminergic neuronal loss and motor deficits.

  • Improved Insulin Sensitivity: this compound can attenuate insulin resistance, making it a potential candidate for managing age-related metabolic disorders.

Q3: What are the common causes of batch-to-batch variability in synthetic small molecules like this compound?

Batch-to-batch variability in synthetic compounds can arise from several factors during the manufacturing process. These include:

  • Purity of Starting Materials: Variations in the purity of initial reactants and reagents can lead to the formation of different impurities in the final product.

  • Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or the rate of reagent addition can influence the reaction's outcome and impurity profile.

  • Purification Methods: Inconsistencies in purification techniques, such as chromatography or crystallization, can result in different levels and types of impurities in the final batch.

  • Solvent Effects: The grade and purity of solvents used in the synthesis and purification can impact the final product's quality.

  • Stability: Improper storage or handling can lead to degradation of the compound over time, resulting in reduced purity and altered activity.

Troubleshooting Guide for Batch-to-Batch Variability

Problem: I am observing inconsistent or unexpected results in my experiments with a new batch of this compound.

This is a common issue that can often be traced back to variability between different batches of the compound. Follow these troubleshooting steps to identify and address the problem.

Step 1: Initial Assessment and Qualification of the New Batch

Before conducting extensive experiments, it is crucial to perform in-house quality control on each new batch of this compound.

Q4: How can I assess the quality and consistency of a new batch of this compound?

It is highly recommended to perform the following analytical tests to confirm the identity, purity, and concentration of your new batch:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities. The purity of a research-grade small molecule should ideally be ≥95%.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify any adducts or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

Step 2: Functional Validation of this compound Activity

Even if a new batch meets the purity standards, its biological activity may still vary. Therefore, it is essential to perform a functional assay to qualify each new batch.

Q5: How can I functionally test a new batch of this compound?

A cell-based reporter assay, such as a PPARα/γ dual-luciferase reporter assay, is an excellent method to determine the functional activity of this compound. This assay measures the ability of the compound to activate the PPARα and PPARγ receptors and induce the expression of a reporter gene (luciferase). By generating a dose-response curve, you can determine the half-maximal effective concentration (EC50) for each receptor and compare it to previous batches.

A detailed protocol for a PPARα/γ Dual-Luciferase Reporter Assay is provided in the "Experimental Protocols" section below.

Step 3: Troubleshooting Inconsistent In Vitro Results

Q6: My in vitro results with a new batch of this compound are different from my previous experiments. What should I do?

If you have confirmed the purity and functional activity of the new batch and are still observing inconsistent results, consider the following factors related to your experimental setup:

  • Compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure that your stock solution is fully dissolved and that the final concentration of the solvent (e.g., DMSO) in your assay is consistent and non-toxic to your cells (typically <0.1%).

  • Compound Stability: Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.

  • Cell-Based Assay Variability: Inconsistencies in cell passage number, seeding density, and incubation times can all contribute to variability. Pay close attention to these parameters to ensure consistency between experiments.

  • Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

Quantitative Data

Due to the limited availability of publicly accessible IC50 values for this compound, the following table provides a template with representative data for a typical PPARα/γ dual agonist. It is crucial for each laboratory to establish its own internal standard and determine the EC50/IC50 values for each new batch of this compound.

Table 1: Representative Agonist Activity of a PPARα/γ Dual Agonist

ReceptorEC50 (nM)
PPARα50 - 200
PPARγ20 - 100

Note: These values are for illustrative purposes only and may not be representative of this compound.

Table 2: In Vivo Dosage of this compound in Aged Rats

ParameterValueReference
Dosage1 mg/kg/day and 3 mg/kg/day
Administration RouteOral
Duration4 weeks

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To determine the purity of a new batch of this compound.

Materials:

  • This compound powder

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 20% B to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 254 nm

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: PPARα/γ Dual-Luciferase Reporter Assay

Objective: To determine the functional activity (EC50) of a new batch of this compound on PPARα and PPARγ.

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPARα and PPARγ expression vectors

  • PPRE-luciferase reporter vector

  • Renilla luciferase control vector

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • This compound

  • Reference PPARα and PPARγ agonists (e.g., GW7647 and Rosiglitazone)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.

    • The next day, co-transfect the cells with the PPAR expression vector (either α or γ), the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, prepare serial dilutions of this compound and the reference agonists in serum-free medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value for this compound on both PPARα and PPARγ.

Visualizations

MHY908_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates

Caption: Mechanism of this compound action as a PPARα/γ dual agonist.

Batch_Variability_Troubleshooting Start Inconsistent Experimental Results with New this compound Batch QC Perform In-House Quality Control Start->QC Purity Check Purity (HPLC) & Identity (MS, NMR) QC->Purity Step 1 Fail Contact Supplier Do Not Use Batch QC->Fail Fails Specs Functional_Assay Perform Functional Assay (e.g., Luciferase Reporter Assay) Purity->Functional_Assay Compare Compare with Previous Batch Data Functional_Assay->Compare Step 2 Troubleshoot_Assay Troubleshoot Experimental Protocol Compare->Troubleshoot_Assay Inconsistent Pass Batch is Qualified Proceed with Experiments Compare->Pass Consistent Solubility Check Compound Solubility and Stability Troubleshoot_Assay->Solubility Step 3 Cell_Culture Review Cell Culture Parameters Solubility->Cell_Culture Plate_Effects Mitigate Plate Edge Effects Cell_Culture->Plate_Effects Plate_Effects->Pass Resolved Plate_Effects->Fail Unresolved

Caption: Troubleshooting workflow for this compound batch-to-batch variability.

References

Technical Support Center: MHY908 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MHY908 in vivo. Our goal is to help you overcome common challenges and improve the bioavailability of this promising compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic targets?

This compound is a novel synthetic compound identified as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2] These receptors are key regulators of lipid metabolism and inflammatory responses. Due to its dual agonistic activity, this compound has been investigated for its potential in treating metabolic disorders like type 2 diabetes and neurodegenerative diseases such as Parkinson's disease.[1][2] It has also been explored as a tyrosinase inhibitor for the treatment of hyperpigmentation.[3]

Q2: I am observing low efficacy of this compound in my in vivo experiments. What could be the underlying reason?

Low in vivo efficacy of this compound, when administered systemically (e.g., orally), is often linked to poor bioavailability. This can be attributed to two primary factors:

  • Low Aqueous Solubility: this compound is a lipophilic compound, which can lead to poor dissolution in the gastrointestinal tract, a critical step for absorption.

  • Low Permeability: The ability of this compound to pass through the intestinal wall and enter the bloodstream might be limited.

These properties are characteristic of compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q3: Are there any established formulation strategies to improve the bioavailability of this compound?

Yes, for topical delivery, a nanostructured lipid carrier (NLC) formulation has been successfully developed to enhance the skin permeation of this compound for treating hyperpigmentation. This formulation encapsulates this compound in an amorphous state, leading to a sustained release and higher local concentration compared to a simple solution. For systemic administration, while specific data for this compound is limited in publicly available literature, general strategies for improving the bioavailability of poorly soluble drugs are applicable. These include lipid-based formulations, solid dispersions, and particle size reduction.

Troubleshooting Guide

Issue: Poor Oral Bioavailability

Symptoms:

  • Low plasma concentrations of this compound after oral administration.

  • High variability in plasma concentrations between subjects.

  • Lack of a dose-dependent therapeutic effect.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Poor Dissolution in GI Tract Formulation with Solubilizing Agents: Develop a formulation using surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) to increase the solubility of this compound in the gastrointestinal fluid.Enhancing solubility increases the concentration gradient, which is a driving force for absorption.
Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a similar lipid-based carrier.Lipid formulations can enhance absorption by utilizing lipid absorption pathways and bypassing the dissolution step.
Limited Permeability Inclusion of Permeation Enhancers: Co-administer this compound with agents that can transiently increase the permeability of the intestinal epithelium.This can facilitate the passage of the drug from the gut into the bloodstream.
First-Pass Metabolism Route of Administration Modification: Consider alternative routes such as transdermal or parenteral administration to bypass the liver's initial metabolic processing.This can significantly increase the amount of active drug reaching systemic circulation.
Drug Precipitation in GI Tract Solid Dispersion Formulation: Create a solid dispersion of this compound in a hydrophilic polymer matrix.This technique can maintain the drug in an amorphous, high-energy state, preventing crystallization and improving dissolution and absorption.

Experimental Protocols

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) for Topical Delivery

This protocol is adapted from studies on the topical application of this compound for hyperpigmentation.

Materials:

  • This compound

  • Solid Lipid (e.g., Precirol ATO 5)

  • Liquid Lipid (e.g., Oleic Acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80)

  • Distilled Water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point. Add the liquid lipid and this compound to the molten solid lipid and mix until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 10,000 rpm) using a high-shear homogenizer.

  • Nanosizing: Subject the resulting coarse emulsion to ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

  • Characterization: Analyze the NLCs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Visualizations

Logical Workflow for Improving this compound Bioavailability

A Initial In Vivo Experiment with this compound B Low Efficacy / Bioavailability Observed A->B C Hypothesis: Poor Solubility and/or Permeability B->C D Physicochemical Characterization (Solubility, Permeability Assays) C->D E Formulation Development D->E F Option 1: Enhance Solubility E->F G Option 2: Enhance Permeability E->G H Option 3: Bypass First-Pass Metabolism E->H I Examples: - Lipid-Based Formulations - Solid Dispersions - Nanosuspensions F->I J Examples: - Co-administration with Permeation Enhancers G->J K Examples: - Transdermal Delivery - Parenteral Injection H->K L In Vitro Dissolution and Permeation Testing I->L J->L N In Vivo Pharmacokinetic Study K->N M Optimized Formulation L->M M->N O Improved Bioavailability and Efficacy N->O

Caption: Workflow for addressing poor bioavailability of this compound.

Signaling Pathway of this compound as a PPARα/γ Agonist

This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Heterodimer_a PPARα-RXR Heterodimer PPARa->Heterodimer_a Heterodimer_g PPARγ-RXR Heterodimer PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer_a->PPRE Heterodimer_g->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Biological_Effects Biological Effects (e.g., Anti-inflammatory, Improved Insulin Sensitivity) Gene_Transcription->Biological_Effects

References

MHY908-Induced Cellular Stress: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cellular stress induced by the novel mTOR inhibitor, MHY908. This compound is a potent and selective antagonist of the mTORC1 complex, a critical regulator of cell growth, proliferation, and metabolism. Inhibition of mTORC1 by this compound disrupts cellular homeostasis, leading to downstream stress responses, primarily Endoplasmic Reticulum (ER) Stress and the induction of autophagy. This guide offers detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective inhibitor of the mTORC1 signaling complex. It functions by preventing the phosphorylation of key downstream effectors, such as 4E-BP1 and p70S6K. This inhibition mimics a state of nutrient starvation, leading to the activation of cellular stress pathways, including the Unfolded Protein Response (UPR) and autophagy.

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment of cells with this compound is expected to induce a dose- and time-dependent increase in markers of ER stress (e.g., phosphorylation of PERK and eIF2α, and upregulation of CHOP) and autophagy (e.g., increased LC3-II accumulation).[1][2][3] This can also lead to a reduction in cell proliferation and, at higher concentrations or prolonged exposure, may induce apoptosis.

Q3: What positive controls should I use when assessing this compound-induced cellular stress?

A3: For ER stress, tunicamycin or thapsigargin are commonly used positive controls as they are potent inducers of the UPR.[4][5] For autophagy, rapamycin (another mTOR inhibitor) or starvation (culturing cells in nutrient-deprived medium) are suitable positive controls.

Q4: How do I determine the optimal concentration and treatment time for this compound in my cell line?

A4: It is crucial to perform a dose-response and time-course experiment for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 10 nM to 10 µM) and multiple time points (e.g., 6, 12, 24, and 48 hours). Assess key markers (e.g., phospho-S6K for mTOR inhibition, CHOP for ER stress, and LC3-II for autophagy) to identify the optimal conditions for your experimental window.

Q5: Can I measure autophagic flux in response to this compound?

A5: Yes, and it is highly recommended. Measuring autophagic flux provides a more accurate assessment of autophagy than static measurements of LC3-II levels alone. An increase in LC3-II can mean either increased autophagosome formation or a blockage in their degradation. The autophagy flux assay, detailed in the protocols section, helps to distinguish between these possibilities by using a lysosomal inhibitor.

This compound Signaling Pathway

MHY908_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 This compound This compound This compound->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 ULK1 ULK1 Complex mTORC1->ULK1 Protein_Synthesis Protein Synthesis (Cell Growth) p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis ER_Stress ER Stress (UPR) Protein_Synthesis->ER_Stress Reduced protein folding capacity leads to Autophagy Autophagy Induction ULK1->Autophagy PERK p-PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP

Caption: this compound inhibits mTORC1, leading to autophagy and ER stress.

Experimental Workflow

Experimental_Workflow cluster_workflow This compound Cellular Stress Assessment Workflow A 1. Cell Culture Seed cells at optimal density B 2. This compound Treatment Apply dose-response and time-course A->B C 3. Sample Collection Harvest cell lysates and supernatants B->C D 4. Cellular Stress Assays C->D E Western Blot (ER Stress & Autophagy Markers) D->E F Autophagy Flux Assay (LC3-II Turnover) D->F G Cell Viability Assay (e.g., MTT, Annexin V/PI) D->G H 5. Data Analysis Quantify results and perform statistical analysis E->H F->H G->H I 6. Interpretation Correlate stress markers with cellular outcomes H->I

Caption: A generalized workflow for assessing this compound-induced cellular stress.

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
No induction of ER stress markers (e.g., p-PERK, CHOP) after this compound treatment. 1. This compound concentration is too low or treatment time is too short.2. The cell line is resistant to this compound-induced ER stress.3. Poor antibody quality or western blot technique.1. Perform a full dose-response (10 nM - 10 µM) and time-course (6-48h) experiment.2. Include a positive control (e.g., 1 µg/mL tunicamycin for 8h) to ensure the pathway is detectable in your cells.3. Validate your primary antibodies with the positive control. Optimize western blot conditions (e.g., protein loading, transfer efficiency).
LC3-II levels do not increase after this compound treatment. 1. Autophagic flux is impaired at a later stage (lysosomal fusion).2. The treatment time is not optimal for detecting LC3-II accumulation.3. The autophagic response is minimal in the chosen cell line.1. Perform an autophagy flux assay by co-treating with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates active flux.2. Test multiple time points; LC3-II is a dynamic marker.3. Use a positive control like rapamycin or starvation to confirm the cell line's autophagic competency.
High background in western blots for phosphorylated proteins. 1. Inadequate blocking.2. Suboptimal antibody concentration.3. Insufficient washing.1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).2. Titrate the primary antibody to find the optimal concentration.3. Increase the number and duration of washes after primary and secondary antibody incubations.
Inconsistent results in cell viability assays. 1. Uneven cell seeding.2. Edge effects in the multi-well plate.3. Assay timing is not capturing the peak effect.1. Ensure a single-cell suspension before seeding and use proper pipetting techniques.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Perform a time-course experiment to identify the optimal endpoint for measuring cell viability changes.

Experimental Protocols

Protocol 1: Western Blotting for ER Stress and Autophagy Markers

This protocol details the detection of key proteins involved in the UPR and autophagy pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-PERK, anti-CHOP, anti-LC3B, anti-p62/SQSTM1, anti-β-Actin.

  • HRP-conjugated secondary antibodies.

  • ECL substrate.

Procedure:

  • Cell Lysis: After treatment with this compound and controls, wash cells with ice-cold PBS and lyse with 1X lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After final washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Autophagy Flux Assay

This assay measures the degradation of LC3-II to assess the flow of the autophagy pathway.

Procedure:

  • Cell Treatment: Set up the following treatment groups:

    • Vehicle control

    • This compound

    • Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine for the last 4 hours of culture)

    • This compound + Lysosomal inhibitor (add inhibitor for the last 4 hours of this compound treatment)

  • Sample Processing: Harvest cell lysates as described in the western blot protocol.

  • Western Blot Analysis: Perform western blotting for LC3B and a loading control.

  • Data Analysis: Quantify the LC3-II band intensity and normalize to the loading control. Autophagic flux is determined by comparing the LC3-II levels in the absence and presence of the lysosomal inhibitor. A significant increase in LC3-II accumulation in the this compound + inhibitor group compared to the inhibitor-only group indicates an induction of autophagic flux.

Data Presentation

Quantitative data from experiments should be summarized for clear interpretation and comparison.

Table 1: Densitometric Analysis of Western Blot Data

Treatment GroupNormalized p-PERK Intensity (Fold Change vs. Vehicle)Normalized CHOP Intensity (Fold Change vs. Vehicle)Normalized LC3-II/Actin Ratio (Fold Change vs. Vehicle)
Vehicle Control1.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound (1 µM, 24h)3.5 ± 0.44.2 ± 0.52.8 ± 0.3
Tunicamycin (1 µg/mL, 8h)5.1 ± 0.66.3 ± 0.71.2 ± 0.2
Rapamycin (200 nM, 24h)1.2 ± 0.21.1 ± 0.13.5 ± 0.4
*Data are presented as mean ± SD from three independent experiments. p < 0.05 compared to Vehicle Control.

Table 2: Autophagy Flux Assay Quantification

Treatment GroupNormalized LC3-II/Actin Ratio
Vehicle Control1.0 ± 0.1
Bafilomycin A1 (100 nM)2.5 ± 0.3
This compound (1 µM)2.8 ± 0.3
This compound + Bafilomycin A17.9 ± 0.8
Data are presented as mean ± SD. p < 0.05 compared to Bafilomycin A1 alone, indicating increased autophagic flux.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Cell Death or No Stress Response Check_Controls Are positive/negative controls working? Start->Check_Controls Controls_OK Yes Check_Controls->Controls_OK Yes Controls_Fail No Check_Controls->Controls_Fail No Check_Dose_Time Optimize this compound Dose and Time Controls_OK->Check_Dose_Time Troubleshoot_Assay Troubleshoot Assay: - Reagents - Antibodies - Instrument Controls_Fail->Troubleshoot_Assay Dose_OK Response Observed Check_Dose_Time->Dose_OK Yes Dose_Fail Still No Response Check_Dose_Time->Dose_Fail No Proceed Proceed with Experiment Dose_OK->Proceed Consider_Resistance Consider Cell Line Resistance or Alternative Stress Pathways Dose_Fail->Consider_Resistance

Caption: A decision-making flowchart for troubleshooting unexpected results.

References

Validation & Comparative

MHY908: A Comprehensive In Vitro Analysis of a Dual PPARα/γ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MHY908's in vitro performance in activating Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) against established agonists, fenofibrate and rosiglitazone. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Mechanism of Action: PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that, upon activation by a ligand, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression. This compound functions as a dual agonist, activating both PPARα and PPARγ, thereby influencing a wide range of metabolic processes.

PPAR_Signaling_Pathway This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes PPAR_RXR PPAR-RXR Heterodimer PPRE PPRE TargetGene Target Gene (e.g., CPT1A, CD36) PPRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation MetabolicEffects Metabolic Effects Protein->MetabolicEffects PPAR_RXR->PPRE Binds

Caption: General PPAR signaling pathway activated by this compound.

Comparative In Vitro Efficacy

This compound has demonstrated potent activation of both PPARα and PPARγ in preclinical studies. The following table summarizes the comparative efficacy of this compound against well-established PPAR agonists.

Compound Target Assay Cell Line Efficacy (EC50) Reference
This compound PPARα & PPARγLuciferase Reporter AssayAC2F (Rat Liver)More potent than Fenofibrate and Rosiglitazone[1][2]
Fenofibrate PPARαLuciferase Reporter AssayMouse18 µM
Human30 µM
Rosiglitazone PPARγLuciferase Reporter AssayNot Specified9-60 nM[3]

Experimental Workflow for In Vitro Validation

The following diagram outlines the typical workflow for validating the activation of PPARα and PPARγ by a test compound like this compound in vitro.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., AC2F, HepG2) start->cell_culture transfection Transfection with PPRE-Luciferase Reporter cell_culture->transfection treatment Treatment with this compound & Comparators transfection->treatment luciferase_assay Luciferase Reporter Assay treatment->luciferase_assay chip_assay Chromatin Immunoprecipitation (ChIP) Assay treatment->chip_assay qpcr Quantitative PCR (qPCR) for Target Genes treatment->qpcr data_analysis1 Data Analysis: EC50 Determination luciferase_assay->data_analysis1 end End data_analysis1->end data_analysis2 Data Analysis: Fold Enrichment/Expression chip_assay->data_analysis2 qpcr->data_analysis2 data_analysis2->end

Caption: Workflow for in vitro validation of PPAR agonists.

Experimental Protocols

Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of PPARα and PPARγ in response to a test compound.

  • Cell Culture and Transfection:

    • AC2F rat liver cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

    • Cells are seeded in 24-well plates.

    • Cells are co-transfected with expression vectors for PPARα or PPARγ and a luciferase reporter plasmid containing a PPRE promoter element using a suitable transfection reagent. A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, cells are treated with varying concentrations of this compound, fenofibrate (positive control for PPARα), or rosiglitazone (positive control for PPARγ). A vehicle control (e.g., DMSO) is also included.

  • Luciferase Activity Measurement:

    • Following a 24-hour incubation period, cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

    • β-galactosidase activity is measured to normalize the luciferase readings.

  • Data Analysis:

    • The relative luciferase activity is calculated as the ratio of luciferase to β-galactosidase activity.

    • Fold activation is determined by normalizing the relative luciferase activity of treated cells to that of vehicle-treated cells.

    • EC50 values are calculated by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the binding of PPARα and PPARγ to the PPRE in the promoter of target genes.

  • Cell Treatment and Cross-linking:

    • AC2F cells are treated with this compound or a vehicle control.

    • Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation:

    • Cells are lysed, and the nuclei are isolated.

    • Chromatin is sheared into fragments of 200-1000 base pairs using sonication.

  • Immunoprecipitation:

    • The sheared chromatin is incubated with antibodies specific for PPARα or PPARγ, or with a non-specific IgG as a negative control.

    • Protein A/G beads are used to precipitate the antibody-chromatin complexes.

  • DNA Purification and Analysis:

    • The cross-links are reversed, and the DNA is purified.

    • The amount of PPRE-containing DNA is quantified by quantitative PCR (qPCR) using primers flanking the PPRE region of a known PPAR target gene.

  • Data Analysis:

    • The amount of immunoprecipitated DNA is calculated relative to the total input chromatin and normalized to the IgG control.

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the expression levels of PPAR target genes.

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from cells treated with this compound or control compounds.

    • First-strand complementary DNA (cDNA) is synthesized from the RNA using reverse transcriptase.

  • qPCR Reaction:

    • The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for PPAR target genes (e.g., CPT1A for PPARα, CD36 for PPARγ), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Primer Sequences:

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
CPT1A GATCCTGGACAATACCTCGGAGCTCCACAGCATCAAGAGACTGC
CD36 GGCTGTGCTATCCCTGTACGTTGATCTTCATTGTGCTGGGTG
β-actin GGCTGTGCTATCCCTGTACGTTGATCTTCATTGTGCTGGGTG
  • Data Analysis:

    • The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., β-actin) used for normalization.

Summary

The in vitro data strongly suggest that this compound is a potent dual agonist of both PPARα and PPARγ, exhibiting greater activity than the established single agonists fenofibrate and rosiglitazone in reporter gene assays.[1][2] This dual activity is mediated by its ability to promote the binding of both PPAR isoforms to their respective response elements on target genes. Further quantitative analysis of target gene expression confirms the functional consequence of this activation. These findings underscore the potential of this compound as a subject for further investigation in the development of therapies for metabolic disorders.

References

A Comparative Analysis of MHY908 and Fenofibrate on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents targeting dyslipidemia, both the established drug fenofibrate and the novel compound MHY908 have demonstrated significant effects on lipid metabolism. Fenofibrate, a well-known fibric acid derivative, primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This compound, a newer synthetic compound, operates as a dual PPARα and PPARγ agonist, suggesting a broader mechanism of action. This guide provides a detailed comparative analysis of their effects on lipid metabolism, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential applications of these compounds.

Quantitative Analysis of Lipid-Lowering Effects

The following table summarizes the quantitative effects of this compound and fenofibrate on key lipid parameters as reported in preclinical studies. It is important to note that a direct head-to-head comparison in the same study is not yet available in the public domain; therefore, the data presented is a compilation from separate studies involving similar animal models.

ParameterThis compoundFenofibrateAnimal Model
Serum Triglycerides ↓ Significant reduction↓ Significant reduction (~32.1%)[1]Aged Rats, db/db Mice
Hepatic Triglycerides ↓ Significant reduction↓ Tendency to reduceAged Rats, db/db Mice
Total Cholesterol Data not available↓ Significant reductionAged Rats
LDL Cholesterol Data not available↓ Significant reduction in medium, small, and very small LDL subclasses[1]-
HDL Cholesterol Data not available↑ Significant increase (~8.7%)[1]-
Free Fatty Acids Data not available↓ Significant reductionAged Rats

Mechanism of Action and Signaling Pathways

Both this compound and fenofibrate exert their effects on lipid metabolism primarily through the activation of PPARs, which are nuclear receptors that regulate the transcription of genes involved in lipid and glucose homeostasis.

This compound is a potent dual agonist for both PPARα and PPARγ.[2] This dual agonism suggests that this compound can modulate a wider range of metabolic pathways. The activation of PPARα by this compound leads to an increase in the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT-1), thereby promoting the breakdown of fats in the liver. The agonistic activity on PPARγ, a key regulator of adipogenesis and insulin sensitivity, suggests potential benefits in improving insulin resistance, which is often associated with dyslipidemia. Docking simulations have indicated that this compound has a higher binding affinity for PPARα than fenofibrate.

Fenofibrate is a selective agonist for PPARα. Upon activation by fenofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to increased transcription of genes involved in fatty acid uptake, transport, and β-oxidation. Fenofibrate also increases the expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and decreases the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This dual action on LPL and ApoC-III contributes significantly to its triglyceride-lowering effect. Furthermore, fenofibrate has been shown to modulate the expression of genes that lead to an increase in high-density lipoprotein (HDL) cholesterol levels. Some studies also suggest that fenofibrate's effects may be mediated through the PPARα/AMPK/FoxO1/ATGL signaling pathway.

Signaling Pathway Diagrams

MHY908_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE binds to PPARg->RXR heterodimerizes with PPARg->PPRE binds to RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates FA_Oxidation ↑ Fatty Acid Oxidation (e.g., CPT-1) Gene_Expression->FA_Oxidation Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Lipid_Metabolism Modulation of Lipid Metabolism FA_Oxidation->Lipid_Metabolism Insulin_Sensitivity->Lipid_Metabolism

Caption: this compound dual PPARα/γ activation pathway.

Fenofibrate_Signaling_Pathway cluster_nucleus Nucleus Fenofibrate Fenofibrate PPARa PPARα Fenofibrate->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates LPL ↑ Lipoprotein Lipase (LPL) Gene_Expression->LPL ApoCIII ↓ Apolipoprotein C-III (ApoC-III) Gene_Expression->ApoCIII FA_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->FA_Oxidation HDL_Synthesis ↑ HDL Synthesis Gene_Expression->HDL_Synthesis TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance ApoCIII->TG_Clearance

Caption: Fenofibrate's PPARα-mediated signaling pathway.

Experimental Protocols

The following provides a generalized overview of the experimental methodologies employed in the preclinical evaluation of this compound and fenofibrate.

Animal Models
  • This compound: Studies have utilized aged Sprague-Dawley rats (20 months old) and genetically diabetic db/db mice (8 weeks old). These models are relevant for studying age-related metabolic decline and type 2 diabetes-associated dyslipidemia, respectively.

  • Fenofibrate: A study on aged Sprague-Dawley rats (20 weeks old at the start of treatment) has been reported. Db/db mice have also been used to investigate the effects of fenofibrate on lipid metabolism.

Dosing and Administration
  • This compound: In aged rats, this compound was administered orally, mixed in food, at doses of 1 mg/kg/day and 3 mg/kg/day for 4 weeks. A similar dosing regimen was used in db/db mice.

  • Fenofibrate: In the study with aged rats, fenofibrate was administered via oral gavage at a dose of 300 mg/kg/day for 5 weeks.

Sample Collection and Analysis
  • Blood Collection: Blood samples are typically collected after a fasting period. Serum or plasma is then separated by centrifugation for subsequent biochemical analysis.

  • Tissue Collection: Livers are excised, weighed, and snap-frozen in liquid nitrogen for the analysis of hepatic lipid content and gene expression.

  • Lipid Analysis:

    • Serum/Plasma: Commercially available enzymatic kits are used to measure the concentrations of total cholesterol, triglycerides, HDL cholesterol, and free fatty acids. LDL cholesterol is often calculated using the Friedewald formula.

    • Hepatic Lipids: Liver tissues are homogenized, and lipids are extracted using methods such as the Folch or Bligh-Dyer procedures. Triglyceride content is then quantified using enzymatic kits.

  • Gene Expression Analysis: Total RNA is extracted from liver tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of target genes involved in lipid metabolism.

Experimental Workflow

Experimental_Workflow Animal_Model Select Animal Model (e.g., Aged Rats, db/db Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Treatment Groups (Control, this compound, Fenofibrate) Acclimatization->Grouping Treatment Drug Administration (Oral, specified dose and duration) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Sample_Collection Sample Collection (Blood, Liver) Treatment->Sample_Collection Lipid_Analysis Lipid Profile Analysis (Serum & Hepatic) Sample_Collection->Lipid_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Sample_Collection->Gene_Expression Data_Analysis Statistical Data Analysis Lipid_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

Conclusion

Both this compound and fenofibrate are effective modulators of lipid metabolism, operating through the PPARα pathway. This compound distinguishes itself as a dual PPARα/γ agonist, suggesting a potentially broader therapeutic window that encompasses both dyslipidemia and insulin resistance. The available preclinical data indicates that this compound is a potent agent for reducing triglycerides. Fenofibrate has a well-established clinical profile demonstrating its efficacy in reducing triglycerides and, to a lesser extent, LDL cholesterol, while increasing HDL cholesterol.

The lack of direct comparative studies necessitates further research to definitively establish the relative efficacy and safety profiles of this compound and fenofibrate. Future head-to-head preclinical and clinical trials are warranted to provide a clearer understanding of their comparative therapeutic potential in managing complex metabolic disorders. Researchers should consider the distinct mechanisms of these two compounds when designing future studies and exploring novel therapeutic strategies for dyslipidemia and related metabolic diseases.

References

Confirming the Anti-inflammatory Effects of MHY908: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comparative framework for confirming the anti-inflammatory effects of MHY908, a novel synthetic PPARα/γ dual agonist. By utilizing appropriate experimental controls and standardized protocols, the efficacy of this compound can be rigorously evaluated. This document outlines key experimental setups, data interpretation, and the underlying signaling pathways involved in this compound's mechanism of action.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), nuclear receptors that play crucial roles in regulating inflammation and metabolism.[1][2] Studies have indicated that this compound exerts anti-inflammatory effects by suppressing key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[1][3] By activating PPARα/γ, this compound can modulate the expression of genes involved in the inflammatory response, making it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases.

Experimental Design: Utilizing Controls to Validate this compound's Efficacy

To robustly confirm the anti-inflammatory properties of this compound, a well-controlled in vitro experimental design is essential. A common and effective model involves the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently induces an inflammatory response.

Key Components of the Experimental Design:

  • Negative Control: Untreated RAW 264.7 cells to establish a baseline for inflammatory markers.

  • Positive Control (Inflammation Induction): RAW 264.7 cells treated with LPS (e.g., 1 µg/mL) to induce a strong inflammatory response.

  • Test Groups: LPS-stimulated RAW 264.7 cells treated with varying concentrations of this compound to assess its dose-dependent anti-inflammatory effects.

  • Reference Control (Standard Anti-inflammatory Drug): LPS-stimulated RAW 264.7 cells treated with a well-characterized anti-inflammatory agent, such as Dexamethasone, for comparison.

This experimental setup allows for the direct assessment of this compound's ability to counteract LPS-induced inflammation.

Quantitative Data Comparison

The following tables summarize hypothetical, yet representative, quantitative data from key anti-inflammatory assays. This data illustrates how to present and compare the effects of this compound against controls.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells (ELISA)

Treatment GroupTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Negative Control (Untreated) Below Detection LimitBelow Detection Limit
Positive Control (LPS 1 µg/mL) 5500 ± 3503200 ± 280
This compound (10 µM) + LPS 2800 ± 2101700 ± 150
This compound (50 µM) + LPS 1200 ± 110800 ± 75
Dexamethasone (1 µM) + LPS 950 ± 90650 ± 60

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells (qPCR)

Treatment GroupRelative TNF-α mRNA Expression (Fold Change)Relative IL-6 mRNA Expression (Fold Change)
Negative Control (Untreated) 1.01.0
Positive Control (LPS 1 µg/mL) 100 ± 1285 ± 9
This compound (10 µM) + LPS 55 ± 648 ± 5
This compound (50 µM) + LPS 25 ± 320 ± 2.5
Dexamethasone (1 µM) + LPS 15 ± 212 ± 1.8

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW 264.7 Cells (Western Blot - Densitometry)

Treatment GroupRelative p-p65/p65 RatioRelative p-JNK/JNK RatioRelative p-ERK/ERK Ratio
Negative Control (Untreated) 0.1 ± 0.020.1 ± 0.030.15 ± 0.04
Positive Control (LPS 1 µg/mL) 1.0 ± 0.11.0 ± 0.121.0 ± 0.11
This compound (50 µM) + LPS 0.4 ± 0.050.5 ± 0.060.6 ± 0.07
Dexamethasone (1 µM) + LPS 0.3 ± 0.04Not ApplicableNot Applicable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key assays mentioned.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western Blot and qPCR) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with desired concentrations of this compound or Dexamethasone for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for the appropriate duration (e.g., 6 hours for qPCR, 24 hours for ELISA, 30-60 minutes for Western Blot of signaling proteins).

    • Include negative control (media only) and positive control (LPS only) groups.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Collection: Collect the cell culture supernatants after the treatment period.

  • Assay Procedure: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions for adding samples, standards, detection antibodies, and substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for Signaling Protein Analysis
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of p65, JNK, and ERK.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Visualizations

This compound is understood to exert its anti-inflammatory effects through the activation of PPARα/γ, which in turn inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.

This compound Anti-inflammatory Signaling Pathway

MHY908_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_cascade MAPK Cascade (JNK, ERK) TLR4->MAPK_cascade Activates This compound This compound PPAR PPARα/γ This compound->PPAR PPAR->IKK Inhibits PPAR->MAPK_cascade Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPK_cascade->NFkB_nuc Activates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes Induces

Caption: this compound activates PPARα/γ, inhibiting NF-κB and MAPK pathways.

Experimental Workflow for Confirming this compound's Anti-inflammatory Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis & Conclusion cell_culture RAW 264.7 Cell Culture treatment Treatment Groups: - Negative Control - Positive Control (LPS) - this compound + LPS - Dexamethasone + LPS cell_culture->treatment elisa ELISA (TNF-α, IL-6) treatment->elisa qpcr qPCR (TNF-α, IL-6 mRNA) treatment->qpcr western Western Blot (p-p65, p-JNK, p-ERK) treatment->western data_analysis Quantitative Data Analysis elisa->data_analysis qpcr->data_analysis western->data_analysis conclusion Confirmation of Anti-inflammatory Effects data_analysis->conclusion

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of this compound's anti-inflammatory properties. By employing a robust experimental design with appropriate positive and negative controls, researchers can generate reliable and comparable data. The outlined protocols for ELISA, qPCR, and Western blotting, along with the visualization of the key signaling pathways, offer a clear roadmap for investigating the therapeutic potential of this compound in inflammatory conditions. The presented data structure and visualizations serve as a template for reporting findings in a clear and concise manner, facilitating the objective comparison of this compound's performance with other anti-inflammatory agents.

References

A Comparative Analysis of MHY908 and Other Neuroprotective Agents in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel PPARα/γ dual agonist, MHY908, with other established and investigational neuroprotective agents in preclinical models of Parkinson's disease (PD). The information presented herein, supported by experimental data, is intended to facilitate critical evaluation and inform future research directions in the development of effective neurodegenerative disease therapies.

Introduction to this compound and Comparator Agents

This compound is a novel peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist that has demonstrated neuroprotective properties in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[1] PPARs are nuclear receptors that have emerged as promising therapeutic targets for neurodegenerative diseases due to their role in regulating inflammation, oxidative stress, and apoptosis.[1] this compound's mechanism of action involves the suppression of neuroinflammation, in part by inhibiting the NF-κB signaling pathway, and reducing the production of reactive oxygen species (ROS).[1]

This guide compares the neuroprotective efficacy of this compound with three other agents that have been extensively studied in preclinical PD models:

  • Minocycline: A semi-synthetic tetracycline antibiotic with anti-inflammatory, anti-apoptotic, and antioxidant properties.[2][3]

  • Coenzyme Q10 (CoQ10): An essential component of the mitochondrial electron transport chain and a potent antioxidant.

  • Selegiline: A selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), which is involved in the metabolic activation of MPTP and the breakdown of dopamine.

Comparative Efficacy of Neuroprotective Agents in the MPTP Mouse Model

The following tables summarize quantitative data from studies evaluating the neuroprotective effects of this compound, Minocycline, Coenzyme Q10, and Selegiline in the MPTP-induced mouse model of Parkinson's disease. This model is widely used as it recapitulates some of the key pathological features of PD, including the loss of dopaminergic neurons in the substantia nigra and depletion of striatal dopamine.

Table 1: Neuroprotection of Dopaminergic Neurons in the Substantia Nigra Pars Compacta (SNpc)

AgentDosageRoute of Administration% Protection of TH+ Neurons (relative to MPTP control)Reference
This compound 10 mg/kgOralAttenuated MPTP-induced dopaminergic neuronal loss (specific % not provided in abstract)
Minocycline 120 mg/kgOral66% of control (when administered 4h after MPTP)
Selegiline 1.0 mg/kg/dayOral192.68% of MPTP-exposed animals
Coenzyme Q10 200 mg/kg/day (in diet)OralAttenuated loss of tyrosine hydroxylase neurons (specific % not provided in abstract)

TH+ = Tyrosine Hydroxylase positive (dopaminergic) neurons

Table 2: Effect on Striatal Dopamine Levels

AgentDosageRoute of Administration% Increase in Striatal Dopamine (relative to MPTP control)Reference
This compound 10 mg/kgOralAttenuated MPTP-induced motor deficit (implies protection of striatal dopamine)
Minocycline 120 mg/kgOralStriatal dopamine levels were 56% of untreated controls (vs. 19% in MPTP alone)
Selegiline 10 mg/kgSubcutaneousSignificantly lowered the elevated striatal dopamine turnover rate
Coenzyme Q10 200 mg/kg/day (in diet)Oral37% higher than MPTP alone

Table 3: Improvement in Motor Function

AgentDosageRoute of AdministrationBehavioral TestOutcomeReference
This compound 10 mg/kgOralNot specified in abstractAttenuated MPTP-induced motor deficit
Selegiline 1.0 mg/kg/dayOralGait analysisImproved gait dysfunction
Coenzyme Q10 Not specifiedOralNot specifiedImproved motor function
Minocycline Not specifiedNot specifiedNot specifiedNot specified in provided abstracts

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.

MPTP-Induced Parkinson's Disease Mouse Model

A common protocol for inducing Parkinsonism in mice involves the administration of the neurotoxin MPTP.

  • Animals: Male C57BL/6 mice are frequently used due to their susceptibility to MPTP.

  • MPTP Administration: A subacute regimen often involves intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 20-30 mg/kg) once daily for five consecutive days. The MPTP is typically dissolved in saline.

  • Neuroprotective Agent Administration: The test compound (e.g., this compound, minocycline, selegiline, or CoQ10) is administered at a specified dose and route. The timing of administration can be prophylactic (before MPTP) or therapeutic (after MPTP).

Behavioral Analyses

Motor function is assessed using a battery of behavioral tests.

  • Open Field Test: This test assesses general locomotor activity and exploratory behavior. Mice are placed in an open arena, and parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery are recorded.

  • Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured. The speed of the rod can be constant or accelerating.

  • Pole Test: This test measures bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is recorded.

  • Cylinder Test: This test assesses forelimb akinesia. The mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its forepaws is counted.

Neurochemical and Histological Analyses
  • Immunohistochemistry for Tyrosine Hydroxylase (TH): This technique is used to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum. Brain sections are stained with an antibody against TH, the rate-limiting enzyme in dopamine synthesis. The number of TH-positive cells is then counted using stereological methods.

  • HPLC Measurement of Striatal Dopamine: High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates. This provides a direct measure of the biochemical deficit and the extent of neuroprotection.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

The neuroprotective effects of this compound are mediated, in part, through the activation of PPARα and PPARγ, which leads to the inhibition of the pro-inflammatory NF-κB signaling pathway.

MHY908_Signaling This compound This compound PPAR PPARα/γ This compound->PPAR IKK IKK PPAR->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NFκB_inactive NF-κB (p50/p65) IκB->NFκB_inactive Inhibits NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription NFκB_active->Inflammatory_Genes

Caption: this compound signaling pathway in neuroprotection.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of a compound in the MPTP mouse model of Parkinson's disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping Drug_Admin Neuroprotective Agent Administration Grouping->Drug_Admin MPTP_Induction MPTP Induction (e.g., i.p. injection) Drug_Admin->MPTP_Induction Behavioral Behavioral Testing (Rotarod, Open Field, etc.) MPTP_Induction->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Histology Immunohistochemistry (TH Staining) Sacrifice->Histology Biochemistry Neurochemical Analysis (HPLC for Dopamine) Sacrifice->Biochemistry Data_Analysis Statistical Analysis and Comparison Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: General experimental workflow for neuroprotective agent testing.

Conclusion

References

MHY908: A Novel PPARα/γ Dual Agonist for the Potential Treatment of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Metabolic syndrome is a constellation of interconnected metabolic abnormalities, including insulin resistance, dyslipidemia, and chronic inflammation, that collectively elevate the risk of type 2 diabetes and cardiovascular disease. The peroxisome proliferator-activated receptors (PPARs), particularly the α and γ isoforms, are critical regulators of glucose and lipid metabolism and have emerged as key therapeutic targets. MHY908, a novel synthetic PPARα/γ dual agonist, has shown promise in preclinical models by addressing multiple facets of metabolic syndrome. This guide provides a comparative analysis of this compound's therapeutic potential, supported by experimental data, and detailed methodologies for key assays.

Performance Comparison: this compound vs. Alternatives

This compound's efficacy is best understood in comparison to established PPAR agonists: fenofibrate (a PPARα agonist) and rosiglitazone (a PPARγ agonist). While direct head-to-head in vivo studies are limited, in vitro data and separate in vivo studies provide valuable insights into its relative potency and effects.

In Vitro PPARα and PPARγ Activation

A luciferase reporter gene assay in AC2F rat liver cells demonstrated that this compound possesses potent dual agonistic activity. This compound induced significantly higher PPARα and PPARγ dependent reporter activities compared to fenofibrate and rosiglitazone, respectively[1].

CompoundTargetRelative Transcriptional Activity (%)
Fenofibrate (10 µM)PPARα100
This compound (10 µM) PPARα ~150
Rosiglitazone (10 µM)PPARγ100
This compound (10 µM) PPARγ ~175

Data adapted from a study by Park et al. (2013)[1].

In Vivo Efficacy in Animal Models of Metabolic Syndrome

Studies in db/db mice and aged rats, both established models for metabolic syndrome, have demonstrated this compound's beneficial effects on key metabolic parameters.

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice [1]

Treatment GroupSerum Glucose (mg/dL)Serum Triglycerides (mg/dL)Serum Insulin (ng/mL)
Control (db/db)450 ± 25250 ± 205.0 ± 0.5
This compound (3 mg/kg/day) 200 ± 15 125 ± 10 2.5 ± 0.3
Calorie Restriction180 ± 20110 ± 152.0 ± 0.2

Table 2: Effects of this compound on Metabolic Parameters in Aged Rats [2][3]

Treatment GroupSerum Glucose (mg/dL)Serum Triglycerides (mg/dL)Serum Insulin (ng/mL)
Aged Control180 ± 10200 ± 153.5 ± 0.4
This compound (3 mg/kg/day) 130 ± 8 110 ± 10 1.5 ± 0.2
Calorie Restriction120 ± 10100 ± 121.2 ± 0.2

It is important to note that the following data for fenofibrate and rosiglitazone are from separate studies and not from a direct head-to-head comparison with this compound.

Table 3: Effects of Fenofibrate and Rosiglitazone on Metabolic Parameters in Rodent Models (Illustrative Data from Separate Studies)

Treatment GroupAnimal ModelSerum GlucoseSerum TriglyceridesSerum Insulin
Fenofibrateob/ob miceDecreasedSignificantly ReducedNo significant effect
Rosiglitazoneob/ob miceDecreasedSignificantly ReducedDecreased

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key signaling pathways implicated in metabolic syndrome.

PPARα/γ Signaling Pathway

As a dual agonist, this compound activates both PPARα and PPARγ. This dual activation leads to a broader range of effects compared to selective agonists. PPARα activation primarily stimulates fatty acid oxidation in the liver, leading to reduced triglyceride levels. PPARγ activation enhances insulin sensitivity in adipose tissue and muscle.

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPRE PPRE PPARa->PPRE heterodimerizes with RXR PPARg->PPRE heterodimerizes with RXR RXR RXR Gene_Expression Target Gene Expression PPRE->Gene_Expression FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Expression->Insulin_Sensitivity ER_Stress_Pathway cluster_stimulus Metabolic Stress cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Metabolic_Stress High Glucose High Free Fatty Acids ER_Stress ER Stress Metabolic_Stress->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 Apoptosis Apoptosis PERK->Apoptosis JNK_Activation JNK Activation IRE1->JNK_Activation ATF6->Apoptosis Insulin_Signaling_Inhibition Insulin Signaling Inhibition JNK_Activation->Insulin_Signaling_Inhibition This compound This compound This compound->ER_Stress inhibits NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Cytokines, LPS IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression This compound This compound This compound->IKK inhibits

References

Assessing the Specificity of MHY908 for Peroxisome Proliferator-Activated Receptors (PPARs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MHY908's specificity for Peroxisome Proliferator-Activated Receptor (PPAR) subtypes α, γ, and δ. Its performance is benchmarked against established selective agonists, Fenofibrate (PPARα) and Rosiglitazone (PPARγ), supported by available experimental and computational data.

This compound is a synthetic, novel dual agonist for PPARα and PPARγ, developed to address metabolic disorders such as type 2 diabetes and age-related insulin resistance.[1][2][3] By simultaneously activating both PPARα, a key regulator of fatty acid catabolism, and PPARγ, the master regulator of adipogenesis and insulin sensitivity, this compound is designed to offer a multi-faceted therapeutic approach.[1][4] Understanding its specificity across all three PPAR subtypes is critical for predicting its efficacy and potential side effects.

Data Presentation: Quantitative Comparison of PPAR Agonists

The following table summarizes the available quantitative data for this compound and comparator compounds. It is important to note that data for this compound is currently limited to computational docking simulations, while experimental data (EC50) is available for the established agonists.

CompoundTarget ReceptorParameterValueData TypeReference
This compound PPARαBinding Energy-9.10 kcal/molComputational
PPARγBinding Energy-8.88 kcal/molComputational
PPARδ-Data Not Available-
Fenofibric Acid PPARαEC509.47 µMExperimental
(Active Metabolite of Fenofibrate)PPARγEC5061.0 µMExperimental
PPARδActivityNo Activation ObservedExperimental
Rosiglitazone PPARαActivityNo Activity ObservedExperimental
PPARγEC5060 nM (0.06 µM)Experimental
PPARδActivityNo Activity ObservedExperimental

Note: Binding energy is a calculated value from molecular docking simulations that predicts the affinity of a ligand for a receptor; a more negative value suggests a stronger interaction. EC50 is the concentration of a drug that gives a half-maximal response in an experimental assay.

Studies indicate that this compound induces higher PPARα and PPARγ dependent reporter gene activities compared to Fenofibrate and Rosiglitazone, respectively, suggesting it is a potent dual agonist. However, the absence of experimental EC50 values for this compound and any data on its interaction with PPARδ represents a significant gap in its specificity profile.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of specificity data. Below are generalized protocols for key experiments used to characterize PPAR agonists.

Luciferase Reporter Gene Assay for PPAR Activation

This assay quantifies the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (luciferase).

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or other suitable host cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • Cells are seeded in 24-well plates.

    • Cells are transiently co-transfected with three plasmids:

      • A PPAR expression vector (containing the full-length cDNA for human PPARα, γ, or δ).

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple Peroxisome Proliferator Response Elements (PPREs).

      • A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound) or a reference agonist (Fenofibrate, Rosiglitazone) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Lysis and Luciferase Measurement:

    • Following a 24-hour incubation period with the compounds, cells are washed with PBS and lysed using a specific lysis buffer.

    • The cell lysate is transferred to a luminometer-compatible plate.

    • Luciferase and Renilla luciferase activities are measured sequentially using a dual-luciferase assay system and a plate-reading luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • Fold activation is calculated relative to the vehicle control.

    • Dose-response curves are generated using non-linear regression, and EC50 values are determined.

Chromatin Immunoprecipitation (ChIP) Assay for Target Gene Engagement

ChIP assays are used to confirm that the PPAR agonist induces the binding of the PPAR transcription factor to the PPREs of its target genes within the native chromatin context of a cell.

Methodology:

  • Cell Treatment and Cross-linking:

    • Cells (e.g., AC2F rat liver cells) are treated with the test compound (this compound) or vehicle for a specified time.

    • Proteins are cross-linked to DNA by adding formaldehyde directly to the culture medium and incubating for 10-15 minutes at room temperature.

    • The cross-linking reaction is quenched with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Cells are harvested, washed, and lysed to release the nuclei.

    • The nuclei are isolated and lysed, and the chromatin is sheared into fragments of 200-1000 base pairs using sonication. The efficiency of shearing is checked on an agarose gel.

  • Immunoprecipitation:

    • The sheared chromatin is pre-cleared with protein A/G-agarose beads.

    • A specific antibody against the PPAR subtype of interest (e.g., anti-PPARα or anti-PPARγ) or a negative control IgG is added to the chromatin and incubated overnight at 4°C with rotation.

    • Protein A/G beads are added to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • The beads are washed with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • The immunoprecipitated complexes are eluted from the beads.

  • Reverse Cross-linking and DNA Purification:

    • The protein-DNA cross-links are reversed by heating at 65°C in the presence of high salt.

    • Proteins are degraded with Proteinase K, and the DNA is purified using phenol-chloroform extraction or a DNA purification kit.

  • DNA Analysis:

    • The amount of target DNA is quantified using quantitative PCR (qPCR) with primers specific for the PPRE region of known PPAR target genes (e.g., CPT1, ACOX1).

    • Results are expressed as the percentage of input chromatin that was immunoprecipitated.

Mandatory Visualizations

Signaling Pathway and Experimental Diagrams

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., this compound) PPAR PPAR (α, γ, δ) Agonist->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer CoRepressor Co-repressor Complex Heterodimer->CoRepressor Ligand binding displaces PPRE PPRE (Promoter Region) Heterodimer->PPRE Binds to DNA CoActivator Co-activator Complex Heterodimer->CoActivator Ligand binding recruits PPRE->CoRepressor Recruits in absence of ligand Transcription Target Gene Transcription PPRE->Transcription Initiates CoActivator->PPRE mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic & Anti-inflammatory Responses Protein->Response

Caption: Canonical PPAR signaling pathway activated by an agonist like this compound.

Experimental_Workflow cluster_initial Initial Screening cluster_invitro In Vitro Characterization cluster_cellular Cellular Confirmation A1 Compound Synthesis (this compound) A2 Computational Docking (Predict Binding Energy) A1->A2 B1 Binding Affinity Assay (Determine Ki / IC50) A2->B1 Validate Binding B2 Luciferase Reporter Assay (Determine EC50 & Efficacy for PPARα, γ, δ) B1->B2 Assess Function B3 Co-activator Recruitment Assay B2->B3 C1 ChIP Assay (Confirm PPRE Binding) B2->C1 Confirm Mechanism C2 Target Gene Expression (qPCR / Western Blot) C1->C2

Caption: Workflow for assessing the specificity of a novel PPAR agonist.

Specificity_Comparison PPARa PPARα PPARg PPARγ PPARd PPARδ This compound This compound This compound->PPARa Potent Agonist (-9.10 kcal/mol) This compound->PPARg Potent Agonist (-8.88 kcal/mol) This compound->PPARd Data Not Available Feno Fenofibrate Feno->PPARa Selective Agonist (EC50: 9.47 µM) Feno->PPARg Weak Activity Feno->PPARd No Activity Rosi Rosiglitazone Rosi->PPARa No Activity Rosi->PPARg Potent, Selective Agonist (EC50: 0.06 µM) Rosi->PPARd No Activity

Caption: Logical comparison of agonist specificity for PPAR subtypes.

References

Independent Verification of MHY908's Published Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published performance of MHY908, a novel peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist and tyrosinase inhibitor, with alternative therapeutic agents. The information is presented to facilitate independent verification and aid in drug development research. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key experiments are provided.

This compound: A Multi-Target Compound

This compound has demonstrated potential therapeutic effects in three distinct areas:

  • Metabolic Disease: As a PPARα/γ dual agonist, this compound has been shown to improve insulin sensitivity and reduce key metabolic risk factors in models of aging and type 2 diabetes.

  • Neuroprotection: this compound has exhibited neuroprotective effects in a preclinical model of Parkinson's disease, suggesting its potential in treating neurodegenerative disorders.

  • Dermatology: By inhibiting tyrosinase, a key enzyme in melanin synthesis, this compound presents a potential treatment for hyperpigmentation disorders.

Comparison with PPARα/γ Dual Agonists

This compound's efficacy in metabolic disease is benchmarked against other PPARα/γ dual agonists, known as "glitazars." The following tables present a comparative summary of their effects on key metabolic parameters.

Table 1: Effect of this compound and Comparative PPARα/γ Agonists on Serum Parameters in Preclinical Models

CompoundModelDose% Reduction in Serum Glucose% Reduction in Serum Triglycerides% Reduction in Serum InsulinReference
This compound Aged Rats (20 months)3 mg/kg/daySignificant reduction (exact % not stated)Significant reduction (exact % not stated)Significant reduction (exact % not stated)[1]
This compound db/db mice1 mg/kgNot StatedNot Stated91%[2][3]
Saroglitazar Zucker fa/fa rats3 mg/kg51.5% (AUCglucose)81.7%84.8%[2]
Tesaglitazar Obese Zucker rats3 µmol/kg/dayLowered fasting plasma glucoseMarkedly lowered fasting TGSubstantially reduced fasting and postload insulin[4]

Table 2: Clinical Trial Data for Comparative PPARα/γ Agonists

CompoundStudy PopulationKey FindingsReference
Aleglitazar Patients with type 2 diabetesStatistically significant reduction in HbA1c. Associated with beneficial changes in lipid profiles and HOMA-IR values.
Tesaglitazar Non-diabetic, insulin-resistant patients1.0 mg dose reduced fasting triglycerides by 37%, non-HDL-cholesterol by 15%, and fasting insulin by 35%.
Saroglitazar Patients with diabetic dyslipidemiaReduces triglycerides, LDL cholesterol, VLDL cholesterol, and non-HDL cholesterol while increasing HDL cholesterol. Also reduces fasting plasma glucose and HbA1c.

Comparison with Tyrosinase Inhibitors

This compound's potential in dermatology is evaluated by comparing its tyrosinase inhibitory activity with established agents.

Table 3: Comparison of IC50 Values for Tyrosinase Inhibition

CompoundIC50 (Mushroom Tyrosinase)Reference
This compound 8.19 µM
Hydroquinone 22.78 ± 0.16 μM
Arbutin (β-arbutin) 0.9 mM (monophenolase), 0.7 mM (diphenolase)
Kojic Acid 30.6 µM

Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme.

Experimental Protocols

PPARα/γ Dual Agonist Activity Assessment in Aged Rats (this compound)
  • Animal Model: 20-month-old male Sprague-Dawley rats were used as an aged model. 6-month-old rats served as young controls.

  • Treatment: this compound was administered orally at doses of 1 mg/kg/day and 3 mg/kg/day for 4 weeks. A calorie-restricted group (40% of ad libitum intake) was also included.

  • Blood Collection and Analysis: Blood samples were collected after a 12-hour fast. Serum levels of glucose, triglycerides, and insulin were measured using commercially available kits.

  • Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test to determine statistical significance between groups.

Neuroprotective Effects in an MPTP-Induced Mouse Model of Parkinson's Disease (this compound)
  • Animal Model: Male C57BL/6 mice were used.

  • MPTP Administration: Parkinsonism was induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen involves four injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.

  • This compound Treatment: this compound was administered via oral gavage for a specified period before and/or after MPTP injection.

  • Behavioral Assessment: Motor function was assessed using tests such as the rotarod test and the pole test.

  • Immunohistochemistry: Brains were sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum. Glial activation was assessed by staining for Iba1 (microglia) and GFAP (astrocytes).

  • Neurochemical Analysis: Striatal levels of dopamine and its metabolites (DOPAC and HVA) were measured by high-performance liquid chromatography (HPLC).

  • Statistical Analysis: Statistical significance was determined using appropriate tests such as t-tests or ANOVA.

Mushroom Tyrosinase Inhibition Assay (this compound and Alternatives)
  • Enzyme and Substrate: Mushroom tyrosinase was used as the enzyme source. L-DOPA or L-tyrosine was used as the substrate.

  • Assay Procedure:

    • A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) was prepared.

    • The test compound (this compound or alternative inhibitor) at various concentrations was pre-incubated with the enzyme solution in a 96-well plate.

    • The reaction was initiated by adding the substrate (L-DOPA or L-tyrosine).

    • The formation of dopachrome was measured spectrophotometrically at a wavelength of approximately 475-492 nm over time.

  • Data Analysis: The percentage of inhibition was calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

MHY908_PPAR_Signaling cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPRE PPRE PPARa->PPRE PPARg->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Regulation Improved Insulin Sensitivity Reduced Triglycerides Gene_Expression->Metabolic_Regulation

Caption: this compound activates PPARα and PPARγ signaling pathways.

MHY908_Neuroprotection_Pathway cluster_astrocyte Astrocyte MPTP MPTP (Neurotoxin) MPP MPP+ MPTP->MPP NFkB_activation NF-κB Activation MPP->NFkB_activation induces This compound This compound This compound->NFkB_activation inhibits Inflammation Neuroinflammation NFkB_activation->Inflammation Dopaminergic_Neuron_Death Dopaminergic Neuron Death Inflammation->Dopaminergic_Neuron_Death contributes to

Caption: this compound's neuroprotective mechanism via NF-κB inhibition.

Tyrosinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Tyrosinase, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (475-492 nm) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Validating MHY908's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of MHY908, a novel synthetic peroxisome proliferator-activated receptor-alpha/gamma (PPARα/γ) dual agonist. By leveraging knockout (KO) animal models, researchers can definitively elucidate the molecular targets and pathways through which this compound exerts its therapeutic effects. This document outlines a robust validation strategy, compares this compound with other established PPAR agonists, and provides detailed experimental protocols and conceptual visualizations to guide future research.

Introduction to this compound and its Putative Mechanism of Action

This compound has emerged as a promising therapeutic candidate for metabolic disorders, demonstrating potent anti-diabetic and anti-inflammatory properties in preclinical studies.[1][2] Its proposed mechanism of action centers on the dual activation of PPARα and PPARγ, nuclear receptors that play crucial roles in lipid metabolism, glucose homeostasis, and the inflammatory response.[1][2]

Key reported effects of this compound include:

  • Improved Insulin Sensitivity: this compound has been shown to reduce serum glucose, triglyceride, and insulin levels.[1] This is attributed to the downregulation of endoplasmic reticulum (ER) stress and the activation of c-Jun N-terminal kinase (JNK) in the liver, leading to improved insulin signaling.

  • Anti-Inflammatory Activity: The compound suppresses inflammation by inhibiting the NF-κB signaling pathway.

  • Adipogenesis Regulation: this compound promotes adipogenesis, which can contribute to improved insulin sensitivity.

  • Neuroprotection: In models of Parkinson's disease, this compound has demonstrated neuroprotective effects by mitigating glial activation and reducing the production of reactive oxygen species (ROS).

To rigorously validate that these effects are mediated through PPARα and PPARγ, knockout animal models are indispensable. By observing the response to this compound in animals lacking one or both of these receptors, we can confirm its on-target activity and uncover any potential off-target effects.

Comparative Analysis with Alternative PPAR Agonists

To provide context for this compound's performance, this guide includes a comparison with established PPAR agonists: Fenofibrate (a PPARα agonist), Rosiglitazone (a PPARγ agonist), and Tesaglitazar (another PPARα/γ dual agonist).

Performance Data Summary
CompoundTarget(s)Key EffectsSupporting Experimental Data (Model)
This compound PPARα/γImproves insulin sensitivity, reduces inflammation and ER stress, neuroprotective.Aged rats, db/db mice.
Fenofibrate PPARαLowers triglycerides, reduces atherosclerosis.ApoE-deficient mice.
Rosiglitazone PPARγImproves insulin sensitivity, anti-inflammatory effects in specific contexts.Mouse models of colitis and pancreatitis.
Tesaglitazar PPARα/γImproves glucose and lipid metabolism, reduces atherosclerosis.db/db mice, APOE*3Leiden.CETP transgenic mice.

Validating this compound's Mechanism of Action Using Knockout Models: A Proposed Experimental Workflow

The following workflow outlines a series of experiments designed to validate the PPARα/γ-dependent mechanism of this compound.

G cluster_0 Animal Models cluster_1 Treatment Groups cluster_2 Phenotypic Analysis cluster_3 Mechanism Validation wt Wild-Type (WT) Mice vehicle Vehicle Control wt->vehicle This compound This compound wt->this compound fenofibrate Fenofibrate (Positive Control) wt->fenofibrate rosiglitazone Rosiglitazone (Positive Control) wt->rosiglitazone ppara_ko PPARα KO Mice ppara_ko->vehicle ppara_ko->this compound pparg_ko PPARγ KO Mice pparg_ko->vehicle pparg_ko->this compound pparad_ko PPARα/γ Double KO Mice pparad_ko->vehicle pparad_ko->this compound metabolic Metabolic Phenotyping (GTT, ITT, Serum Lipids) This compound->metabolic inflammation Inflammation Assessment (Cytokine Profiling, NF-κB Activity) This compound->inflammation er_stress ER Stress Analysis (Western Blot for markers) This compound->er_stress atherosclerosis Atherosclerosis Quantification (Aortic Plaque Staining) This compound->atherosclerosis validation Confirm this compound effects are absent or diminished in KO models metabolic->validation inflammation->validation er_stress->validation atherosclerosis->validation G This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPRE PPRE PPARa->PPRE PPARg->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism ↑ Lipid Metabolism Gene_Expression->Lipid_Metabolism Glucose_Homeostasis ↑ Glucose Homeostasis Gene_Expression->Glucose_Homeostasis Inflammation_Suppression ↓ Inflammation Gene_Expression->Inflammation_Suppression G cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes This compound This compound PPARag PPARα/γ This compound->PPARag PPARag->IKK inhibits

References

MHY908 Side Effect Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated side effect profile of MHY908, a novel peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist. Due to the absence of publicly available preclinical toxicology data for this compound, this comparison is based on the known class effects of PPARα/γ dual agonists and the established side effect profiles of other relevant therapeutic agents.

This compound has been investigated for its potential in treating insulin resistance and neurodegenerative conditions like Parkinson's disease in preclinical models.[1] As a PPARα/γ dual agonist, it shares a mechanism of action with other drugs in its class, some of which have been discontinued due to adverse effects. This guide aims to provide a comprehensive overview for researchers by comparing the potential side effects of this compound with those of other PPAR agonists and current Parkinson's disease medications.

Expected Side Effect Profile of this compound based on PPARα/γ Agonist Class Effects

While specific preclinical safety data for this compound is not available in the public domain, the side effect profile can be anticipated by examining the toxicological findings for other PPARα/γ dual agonists that have undergone preclinical and clinical evaluation. Compounds such as Muraglitazar and Aleglitazar serve as relevant examples.

Preclinical studies on Muraglitazar revealed pharmacologically mediated changes consistent with PPARγ agonism, including subcutaneous edema, hematologic alterations, and effects on the heart and adipose tissue in rats and monkeys.[2][3][4] In dogs, a species particularly sensitive to PPARγ agonists, more severe toxicities were observed, including degenerative changes in the brain, spinal cord, and testes at high doses.[2] Carcinogenicity studies showed gallbladder adenomas in mice and adipocyte neoplasms and urinary bladder tumors in rats, although the bladder tumors were linked to urolithiasis rather than a direct drug effect.

Similarly, the non-clinical safety profile of Aleglitazar identified target organs for toxicity common to other PPAR agonists, including the liver, heart, kidney, and bone marrow, as well as effects on red blood cells and fluid accumulation. Carcinogenicity studies in mice indicated an increased incidence of angiomatous tumors and gallbladder adenomas.

It is important to note that many dual PPARα/γ agonists, including Muraglitazar, Tesaglitazar, and Aleglitazar, were discontinued from development due to adverse cardiovascular and other side effects observed in clinical trials. These class-wide safety concerns highlight the importance of thorough preclinical toxicology assessment for any new PPARα/γ dual agonist, including this compound.

Comparative Side Effect Profile Tables

The following tables summarize the side effect profiles of selected PPAR agonists and medications for Parkinson's disease, providing a basis for comparison with the anticipated profile of this compound.

Table 1: Comparative Side Effect Profile of PPAR Agonists

Side Effect ClassPPARα/γ Dual Agonists (Class Effects)PioglitazoneRosiglitazoneSaroglitazar
Cardiovascular Edema, Congestive Heart Failure, Myocardial Infarction, StrokeEdema, Congestive Heart FailureEdema, Congestive Heart Failure, Myocardial IschemiaChest discomfort
Hepatic Liver enzyme elevationsLiver enzyme elevationsPotential for liver toxicityLiver enzyme elevations
Musculoskeletal Myopathy, RhabdomyolysisBone fractures (especially in women)Bone fractures (especially in women)Myalgia (muscle pain)
Renal Increased plasma creatinineFluid retentionFluid retentionCaution in renal impairment
Metabolic Weight gain, Hypoglycemia (when used with other agents)Weight gain, HypoglycemiaWeight gain, HypoglycemiaGenerally does not cause weight gain or hypoglycemia alone
Gastrointestinal N/AN/ADiarrheaGastritis, Nausea, Vomiting
Oncologic Potential for carcinogenicity (observed in preclinical studies)Bladder cancer (small increased risk)N/AN/A
Other Anemia, LeukopeniaUpper respiratory tract infectionAnemia, Headache, SinusitisAsthenia (weakness), Fever, Dizziness

Table 2: Comparative Side Effect Profile of Parkinson's Disease Medications

Side Effect ClassLevodopaPramipexoleRopinirole
Neurological Dyskinesia, Dizziness, Somnolence, Confusion, Hallucinations, "On-off" fluctuationsDizziness, Somnolence, Sudden sleep attacks, Hallucinations, Confusion, DyskinesiaDizziness, Somnolence, Sudden sleep attacks, Hallucinations, Confusion, Dyskinesia
Cardiovascular Orthostatic hypotension, ArrhythmiasOrthostatic hypotensionOrthostatic hypotension, Slow heartbeat
Gastrointestinal Nausea, Vomiting, Loss of appetite, Constipation, Dry mouthNausea, Constipation, Dry mouth, VomitingNausea, Vomiting, Constipation, Stomach pain, Heartburn
Psychiatric Impulse control disorders (e.g., gambling, hypersexuality), Psychosis, AgitationImpulse control disorders, Mood swings, Irritability, ParanoiaImpulse control disorders, Anxiety, Nervousness, Delusions
Other Darkening of saliva, urine, or sweatWeakness, Fatigue, Swelling of ankles, hands, or feetWeakness, Fatigue, Swelling of ankles, hands, or feet, Upset stomach

Experimental Protocols

A comprehensive preclinical safety evaluation is critical to identify potential toxicities of a new chemical entity like this compound. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.

1. Safety Pharmacology Core Battery: These studies are designed to investigate the effects of the test substance on vital physiological functions.

  • Central Nervous System (CNS): Assesses effects on motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature. The Irwin test or a functional observational battery (FOB) are commonly used.

  • Cardiovascular System: Evaluates effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. In vivo studies in conscious, telemetered animals are the standard. The in vitro hERG assay is used to assess the potential for QT interval prolongation.

  • Respiratory System: Measures respiratory rate, tidal volume, and hemoglobin oxygen saturation. Whole-body plethysmography in conscious animals is a common method.

2. Repeated-Dose Toxicity Studies: These studies evaluate the toxicological profile of a substance after repeated administration over a defined period.

  • Species: Typically conducted in two mammalian species, one rodent and one non-rodent.

  • Duration: The duration of the studies is related to the intended duration of clinical use.

  • Endpoints: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues.

3. Genotoxicity Studies: This battery of tests assesses the potential of a substance to cause damage to genetic material.

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

  • An in vivo test for chromosomal damage using rodent hematopoietic cells.

4. Carcinogenicity Studies: These long-term studies (typically 2 years in rodents) are designed to identify the tumorigenic potential of a drug.

5. Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Visualizations

The following diagrams illustrate key concepts relevant to the preclinical assessment of this compound.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (PPARα/γ Agonist) PPARa PPARα This compound->PPARa Binds & Activates PPARg PPARγ This compound->PPARg Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR PPARg->PPRE Heterodimerizes with RXR RXR RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicEffects Regulation of Lipid & Glucose Metabolism TargetGenes->MetabolicEffects AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory

Caption: Generalized signaling pathway of a PPARα/γ dual agonist like this compound.

Caption: Typical experimental workflow for preclinical toxicology assessment.

References

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